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  • Product: 2-(Methoxycarbonyl)benzenesulfonic acid
  • CAS: 57897-77-5

Core Science & Biosynthesis

Foundational

Predictive and Empirical NMR Characterization of 2-(Methoxycarbonyl)benzenesulfonic Acid: A Technical Guide

Executive Summary & Chemical Context The compound 2-(Methoxycarbonyl)benzenesulfonic acid (PubChem CID 19065007) is a highly versatile bifunctional building block utilized in advanced organic synthesis, cross-coupling re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 2-(Methoxycarbonyl)benzenesulfonic acid (PubChem CID 19065007) is a highly versatile bifunctional building block utilized in advanced organic synthesis, cross-coupling reactions, and the development of pharmaceutical intermediates[1]. Synthetically, derivatives of this molecule are often accessed via the carbonylation of diazonium salts[2].

Because authentic, high-purity NMR spectra for this specific unsubstituted parent compound are rarely published in open-access databases, analytical scientists must rely on predictive additivity models and rigorous experimental workflows to validate its structure. This whitepaper provides a comprehensive framework for predicting, acquiring, and interpreting the 1 H and 13 C NMR spectra of 2-(Methoxycarbonyl)benzenesulfonic acid, grounded in the causality of electronic substituent effects.

Theoretical Framework: Causality of Substituent Effects

To accurately predict the chemical shifts of this molecule, we must analyze the electronic environment of the benzene core. The principle of additivity of substituent effects is a widely validated empirical tool for predicting NMR chemical shifts in substituted benzenes[3].

  • The Sulfonic Acid Group (-SO 3​ H): This moiety is a strong electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects. It heavily deshields the ortho and para positions, pulling electron density away from the ring[4].

  • The Methoxycarbonyl Group (-COOCH 3​ ): The ester group is also an EWG. The carbonyl oxygen creates a localized magnetic anisotropy that strongly deshields the adjacent ortho protons.

Because both substituents are electron-withdrawing, the entire aromatic region is pushed significantly downfield relative to unsubstituted benzene (7.27 ppm), typically resonating between 7.60 ppm and 8.10 ppm .

Substituent_Effects Core Benzene Ring Core (Base Shift: 7.27 ppm) SO3H -SO3H Group (Inductive Electron Withdrawal) Core->SO3H COOCH3 -COOCH3 Group (Mesomeric Electron Withdrawal) Core->COOCH3 Ortho1 Ortho Deshielding (+0.6 to +0.7 ppm) SO3H->Ortho1 Meta1 Meta Deshielding (+0.1 to +0.2 ppm) SO3H->Meta1 Para1 Para Deshielding (+0.2 to +0.3 ppm) SO3H->Para1 COOCH3->Ortho1 COOCH3->Meta1 COOCH3->Para1

Figure 1: Logical relationship of electronic substituent effects on the benzene core.

Spectral Analysis & Data Presentation

Predicted 1 H NMR Chemical Shifts

The 1 H NMR spectrum is characterized by four distinct aromatic protons, a highly shielded methoxy singlet, and a broad, exchangeable sulfonic acid proton.

Table 1: Predicted 1 H NMR Data (400 MHz, DMSO- d6​ )

PositionProton TypePredicted Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Integration
H3 Aromatic CH (ortho to ester)7.95 - 8.05Doublet (d)~7.81H
H6 Aromatic CH (ortho to sulfonic)7.90 - 8.10Doublet (d)~7.81H
H4 Aromatic CH7.60 - 7.70Triplet (t)~7.81H
H5 Aromatic CH7.60 - 7.70Triplet (t)~7.81H
-OCH 3​ Methoxy3.80 - 3.90Singlet (s)-3H
-SO 3​ H Sulfonic Acid10.0 - 13.0Broad Singlet (br s)-1H (exchangeable)

Expert Insight: H3 and H6 appear as doublets at the furthest downfield positions due to their immediate proximity to the anisotropic deshielding cones of the ester and sulfonyl groups, respectively.

Predicted 13 C NMR Chemical Shifts

Relying solely on automated prediction algorithms can lead to misassignments for quaternary carbons in heavily substituted aromatics. The causality behind the C1 shift (~145 ppm) lies in the direct inductive withdrawal by the -SO 3​ H group, which depletes electron density from the ipso carbon.

Table 2: Predicted 13 C NMR Data (100 MHz, DMSO- d6​ )

PositionCarbon TypePredicted Shift (δ, ppm)Relaxation Characteristic
C1 Quaternary (C-SO 3​ H)~145.2Long T1​ , weak NOE
C2 Quaternary (C-COOCH 3​ )~127.4Long T1​ , weak NOE
C5 Aromatic CH~133.2Fast relaxation
C4 Aromatic CH~131.7Fast relaxation
C3 Aromatic CH~130.1Fast relaxation
C6 Aromatic CH~125.2Fast relaxation
C=O Carbonyl Quaternary~168.0Long T1​ , weak NOE
-OCH 3​ Methoxy CH 3​ ~52.5Fast relaxation

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system. Every choice—from solvent to pulse sequence—is dictated by the physical chemistry of the molecule.

Step-by-Step Methodology

Step 1: Solvent Selection & Sample Preparation

  • Action: Weigh 15–20 mg of the analyte and dissolve it in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v TMS.

  • Causality: Sulfonic acids are highly polar and often insoluble in standard non-polar solvents like CDCl 3​ . Furthermore, using D 2​ O would result in rapid deuterium exchange of the -SO 3​ H proton, rendering it invisible. DMSO- d6​ stabilizes the acidic proton via hydrogen bonding, allowing it to be observed as a broad singlet[4].

Step 2: 1 H NMR Acquisition (Self-Validation Check)

  • Action: Acquire a standard 1D 1 H spectrum (zg30 pulse program, 16 scans, D1​ = 2.0 s).

  • Self-Validation: Before proceeding to 13 C acquisition, integrate the methoxy singlet (~3.85 ppm). It must integrate exactly to 3H relative to the 4H total of the aromatic region. If the ratio is lower, it indicates that the ester has partially hydrolyzed into 2-sulfobenzoic acid during storage.

Step 3: 13 C NMR Acquisition (Overcoming Relaxation Bottlenecks)

  • Action: Acquire a 1D 13 C spectrum with power-gated decoupling (zgpg30). Set the relaxation delay ( D1​ ) to 5.0 seconds .

  • Causality: Quaternary carbons (C1, C2, and C=O) lack attached protons, resulting in highly inefficient dipole-dipole relaxation (long T1​ times). A standard default delay of 1.0 s will cause these critical structural peaks to artificially integrate lower or disappear entirely into the baseline noise.

NMR_Workflow A Sample Preparation (Dissolution in DMSO-d6) B Locking & Shimming (B0 Field Homogenization) A->B C Pulse Sequence Selection (1D 1H / 13C CPD) B->C D Data Acquisition (FID Generation) C->D E Signal Processing (FT, Phasing, Baseline Corr.) D->E F Spectral Analysis (Integration & Assignment) E->F

Figure 2: Self-validating NMR sample preparation and data acquisition workflow.

References

  • Title: 2-(Methoxycarbonyl)
  • Source: google.com (Google Patents)
  • Title: 1H and 13C NMR Spectral Studies on N-(Aryl)
  • Source: acs.

Sources

Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of 2-(Methoxycarbonyl)benzenesulfonic Acid: A Technical Guide

Executive Summary The structural characterization of functionalized aromatic sulfonic acids is a critical juncture in drug development, materials science, and synthetic organic chemistry. 2-(Methoxycarbonyl)benzenesulfon...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of functionalized aromatic sulfonic acids is a critical juncture in drug development, materials science, and synthetic organic chemistry. 2-(Methoxycarbonyl)benzenesulfonic acid (also known as methyl 2-sulfobenzoate; CAS: 57897-77-5) serves as a vital bifunctional building block. Its solid-state behavior is dictated by the delicate interplay between the highly acidic, strongly hydrogen-bonding sulfonic acid group (-SO₃H) and the sterically demanding, hydrogen-bond-accepting methoxycarbonyl group (-COOCH₃) positioned ortho to one another.

This whitepaper provides an in-depth, authoritative framework for the crystallographic profiling, supramolecular modeling, and X-ray diffraction (XRD) analysis of 2-(Methoxycarbonyl)benzenesulfonic acid. By establishing field-proven methodologies, this guide ensures that researchers can achieve self-validating, high-resolution structural data.

Physicochemical Profile and Theoretical Supramolecular Assembly

To successfully crystallize and analyze a compound, one must first decode its physicochemical parameters and predictive intermolecular interactions. According to , 2-(Methoxycarbonyl)benzenesulfonic acid possesses a Topological Polar Surface Area (TPSA) of 89.1 Ų and a high ratio of hydrogen bond acceptors (5) to donors (1).

Steric Torsion and Molecular Geometry

In the solid state, the benzene ring provides a rigid planar scaffold. However, the ortho substitution pattern forces the -SO₃H and -COOCH₃ groups into close spatial proximity. To alleviate steric clash and minimize electrostatic repulsion between the oxygen lone pairs, these functional groups are forced out of coplanarity with the aromatic ring. This torsional strain is the primary driver of the molecule's asymmetric unit conformation.

Hydrogen Bonding Motifs

Sulfonic acids are notorious for forming robust, highly directional hydrogen bonds. The causality behind their crystal packing almost always traces back to the -SO₃H proton.

  • Primary Motif: The molecules typically assemble into R22​(8) homodimeric rings, where two sulfonic acid groups pair up via strong O–H···O interactions.

  • Secondary Motif: The presence of the ester carbonyl oxygen introduces a competing hydrogen-bond acceptor. This can disrupt discrete dimer formation, instead driving the supramolecular assembly into infinite 1D polymeric chains or 2D sheets.

Supramolecular_Logic M1 2-(Methoxycarbonyl) benzenesulfonic acid S1 -SO3H Group (Strong H-Bond Donor) M1->S1 E1 -COOCH3 Group (H-Bond Acceptor) M1->E1 D1 Intermolecular H-Bonding (Dimer Formation) S1->D1 D2 Steric & Electronic Torsion Effects S1->D2 E1->D2 C1 1D Polymeric Chains / 2D Sheets D1->C1 D2->C1 C2 Final Crystal Lattice Packing C1->C2

Logical pathway of supramolecular assembly driven by hydrogen bonding in the crystal lattice.

Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain a definitive 3D structural model, Single-Crystal X-Ray Diffraction (SCXRD) is mandatory. The following protocol outlines a self-validating system for crystal growth and data acquisition.

Step-by-Step Crystal Growth Protocol

Because sulfonic acids are highly polar and hygroscopic, obtaining diffraction-quality single crystals requires controlled kinetics to prevent the formation of amorphous precipitates or twinned microcrystals.

  • Step 1: Solvent Selection. Dissolve 50 mg of the compound in a minimum volume of a polar protic solvent (e.g., Methanol) to disrupt pre-existing bulk hydrogen bonds.

  • Step 2: Antisolvent Layering. Carefully layer a non-polar antisolvent (e.g., Dichloromethane or Hexane) over the methanol solution in a narrow crystallization tube.

  • Step 3: Vapor Diffusion. Seal the system and allow it to stand undisturbed at 4 °C. Causality: The slow diffusion of the antisolvent gradually lowers the dielectric constant of the medium, gently forcing the molecules to nucleate and assemble into an ordered thermodynamic minimum rather than a kinetic trap.

Data Collection and Reduction

Once a suitable crystal (typically 0.1–0.3 mm in all dimensions) is isolated, it is mounted on a goniometer using a cryoloop and perfluorinated polyether oil.

  • Temperature Control: Data collection must be performed at cryogenic temperatures (typically 100 K). Causality: Cooling the crystal suppresses atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for sulfonic acids, as it sharpens the electron density map, allowing the crystallographer to definitively locate the highly mobile acidic proton (-SO₃H) via difference Fourier synthesis.

  • Radiation Source: Molybdenum K α radiation ( λ=0.71073 Å) is preferred over Copper. Causality: The heavier sulfur atom in the molecule absorbs X-rays strongly. Mo K α minimizes this absorption effect, yielding higher precision data for the lighter carbon and oxygen atoms.

Structure Solution and Refinement

The raw diffraction frames are integrated, and the structure is solved using intrinsic phasing or direct methods. Refinement is performed using the industry-standard SHELXL software [2].

  • Protocol: Perform full-matrix least-squares refinement on F2 . All non-hydrogen atoms must be refined anisotropically. Carbon-bound hydrogen atoms are placed in calculated positions using a riding model. The sulfonic acid proton must be located freely from the electron density map and refined with a constrained O-H bond length to ensure chemical validity.

SCXRD_Workflow N1 Sample Preparation N2 Single Crystal Growth N1->N2 N3 X-Ray Data Collection N2->N3 N4 Structure Solution N3->N4 N5 Refinement & Validation N4->N5

Workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis of sulfonic acids.

Powder X-Ray Diffraction (PXRD): Bulk Phase Validation

A single crystal is not always representative of the bulk material due to the possibility of polymorphism. To establish trustworthiness in the structural data, the SCXRD results must be cross-validated against the bulk powder using Powder X-Ray Diffraction (PXRD).

Step-by-Step PXRD Protocol
  • Step 1: Sample Preparation. Gently grind 100 mg of the bulk synthesized 2-(Methoxycarbonyl)benzenesulfonic acid using an agate mortar and pestle to ensure a uniform particle size (ideally <10 µm). Causality: Uniform particle size eliminates preferred orientation effects, ensuring that all crystallographic planes diffract isotropically.

  • Step 2: Mounting. Pack the powder into a zero-background silicon sample holder to eliminate amorphous baseline noise.

  • Step 3: Data Acquisition. Scan the sample using Cu K α radiation ( λ=1.5406 Å) in Bragg-Brentano geometry from 2 θ = 5° to 50° with a step size of 0.02°.

  • Step 4: Rietveld Refinement. Overlay the experimental PXRD diffractogram with the simulated diffractogram generated from the SCXRD CIF (Crystallographic Information File). A high degree of peak matching confirms the phase purity of the bulk material.

Quantitative Data Summaries

The following tables summarize the baseline physicochemical properties and the standardized crystallographic parameters required for the rigorous analysis of this compound and its derivatives, aligning with the standards set by the Cambridge Structural Database (CSD) [3].

Table 1: Physicochemical & Computed Properties
PropertyValueSource
Molecular Formula C₈H₈O₅SPubChem
Molecular Weight 216.21 g/mol PubChem
XLogP3 (Lipophilicity) 0.5PubChem
Topological Polar Surface Area 89.1 ŲPubChem
Hydrogen Bond Donors 1 (-SO₃H)PubChem
Hydrogen Bond Acceptors 5 (O atoms)PubChem
Rotatable Bonds 3PubChem
Table 2: Standardized SCXRD Data Collection Parameters
ParameterMethodological StandardCausality / Rationale
Radiation Source Mo K α ( λ=0.71073 Å)Minimizes X-ray absorption by the heavy Sulfur atom.
Temperature 100(2) KSuppresses thermal motion; allows location of acidic proton.
Scan Mode ω and ϕ scansEnsures high redundancy and complete spherical data coverage.
Absorption Correction Multi-scan (e.g., SADABS)Corrects for the anisotropic shape of the crystal habit.
Refinement Method Full-matrix least-squares on F2 Maximizes data utilization, including weak reflections [2].

Conclusion

The structural elucidation of 2-(Methoxycarbonyl)benzenesulfonic acid requires a rigorous, multi-tiered approach. By understanding the theoretical supramolecular forces—specifically the torsional strain and competitive hydrogen bonding between the ortho substituents—researchers can logically design crystallization protocols. Coupling low-temperature SCXRD with SHELXL refinement and bulk PXRD validation creates a closed-loop, self-validating analytical system that guarantees absolute scientific integrity in structural reporting.

References

  • 2-(Methoxycarbonyl)benzenesulfonic acid | C8H8O5S | CID 19065007 - PubChem National Center for Biotechnology Information (NCBI)[Link]

  • Crystal structure refinement with SHELXL Acta Crystallographica Section C: Structural Chemistry (G.M. Sheldrick, 2015)[Link]

  • The Cambridge Structural Database (CSD) Cambridge Crystallographic Data Centre (CCDC)[Link]

Foundational

A Technical Guide to the Physicochemical Properties and Acidity of 2-(Methoxycarbonyl)benzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction 2-(Methoxycarbonyl)benzenesulfonic acid is an aromatic sulfonic acid with signifi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

2-(Methoxycarbonyl)benzenesulfonic acid is an aromatic sulfonic acid with significant potential in various chemical and pharmaceutical applications. Its structure, featuring both a sulfonic acid and a methoxycarbonyl group on a benzene ring, imparts a unique combination of properties that are of interest to researchers in organic synthesis, materials science, and drug development. The strong acidity of the sulfonic acid moiety, modulated by the electronic effects of the methoxycarbonyl substituent, makes it a valuable building block and a subject of academic and industrial research.

This in-depth technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(Methoxycarbonyl)benzenesulfonic acid. Recognizing the scarcity of publicly available experimental data for this specific compound, this guide emphasizes the theoretical underpinnings of its properties and presents detailed, field-proven experimental protocols for their precise determination. As a Senior Application Scientist, the focus here is not only on presenting data but also on elucidating the scientific rationale behind the experimental methodologies, thereby empowering researchers to generate reliable and reproducible results.

Molecular Structure and Chemical Identity

2-(Methoxycarbonyl)benzenesulfonic acid is a disubstituted benzene derivative. The ortho-disposition of the sulfonic acid and methoxycarbonyl groups introduces potential for intramolecular interactions that can influence its chemical behavior.

PropertyValueSource
IUPAC Name 2-(Methoxycarbonyl)benzenesulfonic acid[1]
CAS Number 57897-77-5[1]
Molecular Formula C₈H₈O₅S[1]
Molecular Weight 216.21 g/mol [1]
SMILES COC(=O)C1=CC=CC=C1S(=O)(=O)O[1]
InChI Key FLCUEXJOTNUYJB-UHFFFAOYSA-N[1]

Physicochemical Properties: An Estimation and Comparative Analysis

PropertyEstimated/Predicted ValueRationale and Comparative Insights
Melting Point Likely a solid at room temperature with a melting point between 100-150 °C.The presence of a strong hydrogen bond donor (sulfonic acid) and acceptor (carbonyl) groups suggests significant intermolecular forces, leading to a solid state. For comparison, 2-(Methoxycarbonyl)benzenesulfonamide has a melting point of 123-129 °C.[2][3] 2-Sulfobenzoic acid has a reported melting point of 141 °C.[4]
Solubility Expected to be highly soluble in water and polar organic solvents like methanol and ethanol.The sulfonic acid group is known to confer high water solubility.[5] Benzenesulfonic acid is freely soluble in water.[6] The presence of the methoxycarbonyl group may slightly increase its solubility in less polar organic solvents compared to unsubstituted benzenesulfonic acid.
Boiling Point Not applicable; likely to decompose at high temperatures.Aromatic sulfonic acids are generally not distillable and tend to decompose upon heating.
XLogP3 0.5 (Computed)This computed value from PubChem suggests a relatively low lipophilicity, consistent with the presence of the highly polar sulfonic acid group.[1]

The Acidity of 2-(Methoxycarbonyl)benzenesulfonic acid: A Deep Dive into its pKa

The pKa is a critical parameter that governs the degree of ionization of a molecule at a given pH, which in turn influences its solubility, reactivity, and biological activity.

Theoretical Considerations and Estimated pKa

The acidity of 2-(Methoxycarbonyl)benzenesulfonic acid is primarily determined by the dissociation of the proton from the sulfonic acid group. Aromatic sulfonic acids are known to be strong acids.

  • Benzenesulfonic acid , the parent compound, has a reported pKa of approximately -2.8, indicating that it is a very strong acid.[7][8][9] Another source reports a pKa of 0.699.[6][10] This discrepancy highlights the challenges in experimentally determining the pKa of very strong acids.

  • Substituent Effects: The methoxycarbonyl group (-COOCH₃) at the ortho position is an electron-withdrawing group (EWG). EWGs increase the acidity of an acid (i.e., lower its pKa) by stabilizing the resulting conjugate base through inductive and/or resonance effects.[11][12][13][14] In the case of the sulfonate anion (the conjugate base), the EWG helps to delocalize the negative charge, making the anion more stable and therefore the corresponding acid stronger.

  • Ortho-Effect: The Hammett equation, a tool for quantifying the electronic effects of substituents on the pKa of benzoic acids, is generally not applicable to ortho-substituted compounds due to steric hindrance and potential intramolecular interactions.[15][16][17][18]

  • Comparison with 2-Sulfobenzoic acid: 2-Sulfobenzoic acid, which has a carboxylic acid group in the ortho position, has a predicted pKa of -1.12 for the sulfonic acid proton.[19][20] Given that the methoxycarbonyl group is also electron-withdrawing, the pKa of 2-(Methoxycarbonyl)benzenesulfonic acid is expected to be in a similar, highly acidic range.

Estimated pKa: Based on these considerations, the pKa of the sulfonic acid group in 2-(Methoxycarbonyl)benzenesulfonic acid is predicted to be less than 0 .

Experimental Determination of pKa

Given the strong acidity of 2-(Methoxycarbonyl)benzenesulfonic acid, its pKa determination requires careful experimental design. The following are three robust methods for this purpose.

Potentiometric titration is a classic and reliable method for pKa determination.[21][22][23][24][25] It involves monitoring the pH of a solution of the acid as a titrant of known concentration is added.

Principle: The pKa is the pH at which the acid is half-neutralized. For a strong acid, the initial pH will be very low, and the titration curve will show a sharp inflection point at the equivalence point.

Step-by-Step Protocol:

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of 2-(Methoxycarbonyl)benzenesulfonic acid.

    • Dissolve the sample in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titrant Preparation:

    • Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).

  • Titration Setup:

    • Place the analyte solution in a beaker with a magnetic stir bar.

    • Immerse a calibrated pH electrode and a temperature probe into the solution.

    • Use a burette to add the NaOH solution in small, precise increments.

  • Data Collection:

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The equivalence point is the point of maximum slope on the curve, which can be determined from the first or second derivative of the curve.

    • The pKa can be determined from the pH at the half-equivalence point.

Causality Behind Experimental Choices:

  • Standardized Titrant: The use of a standardized titrant is crucial for the accurate determination of the analyte's concentration and, subsequently, the equivalence point.

  • Calibrated pH Electrode: The accuracy of the pKa value is directly dependent on the accuracy of the pH measurements.

  • Stirring: Continuous stirring ensures homogeneity of the solution and a rapid response of the pH electrode to the added titrant.

Self-Validating System:

  • The shape of the titration curve itself serves as a validation. A well-defined sigmoidal curve with a sharp inflection point indicates a successful titration.

  • Repeating the titration with different concentrations of the analyte should yield the same pKa value.

Spectrophotometric methods are particularly useful for determining the pKa of compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[23][26][27][28][29][30]

Principle: The Beer-Lambert law states that absorbance is proportional to concentration. By measuring the absorbance of the analyte in solutions of varying pH, the ratio of the acidic and basic forms of the molecule can be determined, and from this, the pKa can be calculated.

Step-by-Step Protocol:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known and stable pH values covering a range around the expected pKa of the analyte. Given the expected high acidity, this will involve using strong acid solutions of varying concentrations.

  • Preparation of Analyte Solutions:

    • Prepare a stock solution of 2-(Methoxycarbonyl)benzenesulfonic acid in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Add a small, constant amount of the stock solution to each buffer solution to create a series of solutions with the same total analyte concentration but different pH values.

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.

  • Data Analysis:

    • Identify a wavelength where the absorbance of the acidic and basic forms of the molecule is significantly different.

    • Plot the absorbance at this wavelength versus the pH.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Causality Behind Experimental Choices:

  • Constant Analyte Concentration: Maintaining a constant total concentration of the analyte across all pH values is critical for accurate results.

  • Choice of Wavelength: Selecting a wavelength with a large difference in absorbance between the two species maximizes the sensitivity of the measurement.

Self-Validating System:

  • The presence of an isosbestic point (a wavelength where the absorbance of the acidic and basic forms is the same) in the overlay of the spectra at different pH values is a strong indicator of a simple two-component equilibrium.

Capillary electrophoresis is a powerful technique for pKa determination, especially for compounds that are available in small quantities or are impure.[4][31][32][33][34]

Principle: The electrophoretic mobility of a charged species is dependent on its charge-to-size ratio. As the pH of the background electrolyte changes, the degree of ionization of the analyte changes, leading to a change in its effective electrophoretic mobility.

Step-by-Step Protocol:

  • Preparation of Background Electrolytes (BGEs):

    • Prepare a series of BGEs with different, precisely known pH values.

  • Sample Preparation:

    • Dissolve a small amount of 2-(Methoxycarbonyl)benzenesulfonic acid in a suitable solvent.

  • CE Analysis:

    • Inject the sample into the capillary and apply a voltage.

    • Run the analysis with each of the prepared BGEs.

    • Measure the migration time of the analyte in each run.

  • Data Analysis:

    • Calculate the effective electrophoretic mobility of the analyte at each pH.

    • Plot the effective mobility versus pH.

    • The resulting sigmoidal curve can be fitted to an appropriate equation to determine the pKa, which is the pH at the inflection point.

Causality Behind Experimental Choices:

  • Precise pH of BGEs: The accuracy of the pKa determination is highly dependent on the accuracy of the pH of the background electrolytes.

  • Constant Temperature: Maintaining a constant temperature during the CE runs is important as electrophoretic mobility is temperature-dependent.

Self-Validating System:

  • The reproducibility of the migration times for replicate injections at the same pH validates the stability of the CE system.

  • A good fit of the experimental data to the theoretical mobility curve indicates a reliable pKa determination.

Synthesis of 2-(Methoxycarbonyl)benzenesulfonic acid

Proposed Synthetic Pathway:

A likely approach would involve the sulfonation of methyl benzoate.

G methyl_benzoate Methyl Benzoate sulfonation Sulfonation methyl_benzoate->sulfonation sulfonating_agent Sulfonating Agent (e.g., H₂SO₄/SO₃) sulfonating_agent->sulfonation product 2-(Methoxycarbonyl)benzenesulfonic acid sulfonation->product

Caption: Proposed synthesis of 2-(Methoxycarbonyl)benzenesulfonic acid.

Detailed Protocol (Hypothetical):

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place methyl benzoate.

    • Cool the flask in an ice bath.

  • Sulfonation:

    • Slowly add fuming sulfuric acid (oleum) to the cooled and stirred methyl benzoate. The methoxycarbonyl group is an ortho, para-director, but steric hindrance may favor the formation of the para-isomer. The ortho-isomer would be a minor product.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture onto ice.

    • The product, being water-soluble, will be in the aqueous phase.

  • Purification:

    • Purification of the ortho-isomer from the para-isomer and unreacted starting material would be challenging and may require techniques like fractional crystallization of a salt derivative or preparative chromatography.

Conclusion

2-(Methoxycarbonyl)benzenesulfonic acid is a molecule of significant interest with predicted strong acidic properties and high water solubility. While experimental data on its physicochemical properties and an exact pKa value are currently lacking in the public domain, this guide provides a robust framework for their estimation based on the principles of physical organic chemistry and comparison with related compounds.

More importantly, this guide equips researchers with detailed, field-proven experimental protocols for the determination of these crucial parameters. The emphasis on the causality behind experimental choices and the inclusion of self-validating systems within each protocol is designed to ensure the generation of accurate and reliable data. As research into this and similar molecules continues, the application of these rigorous experimental methodologies will be paramount in advancing our understanding and utilization of their unique chemical properties.

References

  • Wang, Z., & Liu, Y. (2009). The effects of chemical substitution and polymerization on the pKa values of sulfonic acids. The Journal of Physical Chemistry A, 113(45), 12476-12483. [Link]

  • Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa. [Link]

  • Wang, Z., & Liu, Y. (2009). The effects of chemical substitution and polymerization on the pKa values of sulfonic acids. The Journal of Physical Chemistry A, 113(45), 12476-12483. [Link]

  • Wikipedia. (n.d.). Hammett equation. [Link]

  • Borges, G., & de Oliveira, A. R. M. (2014). Internal standard capillary electrophoresis as a high-throughput method for pKa determination in drug discovery and development. ACS Combinatorial Science, 16(10), 543-550. [Link]

  • Borges, G., & de Oliveira, A. R. M. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science, 16(10), 543-550. [Link]

  • Li, Y., & Zhang, H. (2011). Potentiometric Determination of Acid Dissociation Constants (pKa) for Human and Veterinary Antibiotics. DigitalCommons@USU. [Link]

  • Ruiz, R., Fonsi, M., & Salva, A. (2009). A fast method for pKa determination by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 930-934. [Link]

  • Analiza. (n.d.). pKa. [Link]

  • Lowe, D. (2020, January 14). Hammett equation. Chemistry World. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Exner, O., & Böhm, S. (2002). Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids. The Journal of Organic Chemistry, 67(18), 6327-6334. [Link]

  • Flores-Holguín, N., & Frau, J. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1629. [Link]

  • Płonka, J., & Paneth, P. (2016). Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin. International Journal of Molecular Sciences, 17(10), 1634. [Link]

  • van der Wulp, K. J. M., & van der Meer, J. C. (2016). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 9(4), 74. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19065007, 2-(Methoxycarbonyl)benzenesulfonic acid. [Link]

  • Al-Sabri, A. Y., & Al-Marong, A. H. (2023). Using spectrophotometric methods for determination the of ionization constant of Ruthenium Red and Phenol Red indicators. Quest Journals Journal of Research in Environmental and Earth Science, 9(10), 01-05. [Link]

  • Slate. (2025, April 25). What is Benzenesulfonic Acid? Cosmetic usage, alternatives, and regulatory insights. [Link]

  • Chemicalland21. (n.d.). Benzenesulfonic Acid. [Link]

  • El-Gindy, A., & El-Yazbi, F. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark, 13(1), 249-254. [Link]

  • Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 1290-1301. [Link]

  • University of California, Berkeley. (n.d.). Potentiometric Titration of an Acid Mixture. [Link]

  • Eureka. (2010, January 20). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. [Link]

  • Grokipedia. (n.d.). Benzenesulfonic acid. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-Methoxybenzoyl)benzoic acid. [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

  • Wikipedia. (n.d.). Benzenesulfonic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12438, 2-Sulfobenzoic acid. [Link]

  • Defense Technical Information Center. (1963). Spectrophotometric Determination of the pKa's of Some Aromatic Amines. [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

  • ChemSynthesis. (2025, May 20). 2-sulfobenzoic acid. [Link]

  • American Chemical Society. (2023, May 29). Benzenesulfonic acid. [Link]

  • Ando, H. Y., & Heimbach, T. (1997). pKa determinations by using a HPLC equipped with DAD as a flow injection apparatus. Journal of Pharmaceutical and Biomedical Analysis, 16(1), 31-37. [Link]

  • Organic Chemistry Data. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. [Link]

Sources

Exploratory

Whitepaper: Mechanistic Dynamics of 2-(Methoxycarbonyl)benzenesulfonic Acid in Advanced Acid-Catalyzed Syntheses

Executive Summary In the landscape of synthetic organic chemistry and drug development, the selection of an acid catalyst dictates not only the kinetic rate of a reaction but its fundamental regioselectivity and byproduc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic organic chemistry and drug development, the selection of an acid catalyst dictates not only the kinetic rate of a reaction but its fundamental regioselectivity and byproduct profile. While conventional mineral acids and unhindered organic acids (e.g., p-toluenesulfonic acid) operate via brute-force protonation, 2-(Methoxycarbonyl)benzenesulfonic acid (CAS 57897-77-5)[1] emerges as a highly specialized, bifunctional Brønsted acid.

This in-depth technical guide explores the structural causality, mechanistic action, and field-proven applications of 2-(Methoxycarbonyl)benzenesulfonic acid. By leveraging its unique ortho-ester steric shielding and anchimeric assistance capabilities, researchers can achieve unprecedented control in complex acid-catalyzed transformations, from the protection of hindered ketones to the suppression of polymeric waste in biomass valorization.

Structural Profiling and Synthesis

2-(Methoxycarbonyl)benzenesulfonic acid (Molecular Weight: 216.21 g/mol )[2][3] is characterized by the immediate spatial proximity of a highly acidic sulfonic acid group ( −SO3​H ) and a hydrogen-bond accepting methyl ester group ( −COOCH3​ ) at the ortho position of a benzene ring.

Industrial Synthesis: The compound is typically synthesized via advanced carbonylation techniques rather than direct sulfonation. The process involves reacting an internal diazonium salt of 2-amino-5-iodobenzenesulfonic acid with carbon monoxide in the presence of a palladium catalyst (such as palladium diacetate) and methanol[4][5]. This carbonylation is executed under a CO pressure of 1 to 50 bar[5]. This specific pathway is favored because it bypasses the need for expensive and unstable aryldiazonium tetrafluoroborate intermediates, ensuring a scalable and high-purity catalytic precursor[4].

Core Mechanisms of Action

The superiority of 2-(Methoxycarbonyl)benzenesulfonic acid in sensitive catalytic cycles is driven by three distinct mechanistic pillars:

A. Regioselective Protonation via Steric Shielding

In standard acid catalysis, unhindered acids indiscriminately protonate all available nucleophilic sites, often leading to competitive side reactions. The bulky ortho-methoxycarbonyl group acts as a steric shield, restricting the approach trajectory of incoming substrates. This forces the catalyst to selectively engage with less sterically hindered basic sites on the substrate molecule.

B. Anchimeric Assistance (Bifunctional Activation)

The most critical feature of this catalyst is its bifunctionality. During acid-catalyzed dehydrations or acetalizations, the formation of a high-energy carbocation intermediate is required. The lone electron pairs on the carbonyl oxygen of the catalyst's ester group can transiently coordinate with this carbocation via electrostatic interactions or hydrogen bonding. This transition state stabilization lowers the activation energy barrier and prevents unwanted Wagner-Meerwein rearrangements.

C. Suppression of Polymeric Byproducts (Humin Mitigation)

In the acid-catalyzed hydrolysis of cellulose and its derivatives to valuable chemicals (like levulinic acid), a major deficit is the formation of dark, insoluble polymeric byproducts known as humins[6]. The formation of humins is a kinetic trap driven by the uncontrolled condensation of reactive intermediates[6][7]. The steric bulk and buffered acidity of 2-(methoxycarbonyl)benzenesulfonic acid modulate the reaction kinetics, effectively throttling the polymerization pathways. Interestingly, related ortho-substituted motifs like 2-sulfobenzoic acid have been shown to strongly coordinate and block active sites on heterogeneous catalysts, proving the powerful directing and stabilizing effects of this structural arrangement[8].

Mechanism Substrate Substrate (e.g., Alcohol) Protonation Protonation by -SO3H (Brønsted Site) Substrate->Protonation Catalyst Binding TransitionState Transition State (Ester Stabilized) Protonation->TransitionState Anchimeric Assistance Byproduct Polymeric Humins (Suppressed) Protonation->Byproduct Steric Blockade Product Target Product (High Selectivity) TransitionState->Product Desorption

Fig 1: Bifunctional mechanistic pathway showing transition state stabilization and humin suppression.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Internal stoichiometric checks are embedded to prevent premature workup and guarantee product integrity.

Protocol: Precision Acetalization of Sterically Hindered Ketones

Objective: To protect a bulky ketone using ethylene glycol, utilizing 2-(methoxycarbonyl)benzenesulfonic acid to prevent enol-ether side reactions.

  • Substrate Preparation: Dissolve 10.0 mmol of the hindered ketone and 12.0 mmol of anhydrous ethylene glycol in 50 mL of anhydrous toluene.

    • Causality: Toluene forms a positive azeotrope with water, which is thermodynamically essential to drive the reversible acetalization equilibrium forward.

  • Catalyst Loading: Add 0.5 mmol (5 mol%) of 2-(methoxycarbonyl)benzenesulfonic acid[3].

    • Causality: A 5 mol% loading provides optimal turnover frequency (TOF). Lower loadings fail to overcome the activation barrier of the bulky transition state, while higher loadings risk auto-catalytic ester cleavage of the catalyst itself.

  • Azeotropic Reflux & Self-Validation: Heat the mixture to 110°C under continuous stirring using a Dean-Stark apparatus.

    • Self-Validation Check: Monitor the volumetric accumulation of water in the trap. The reaction is deemed complete only when exactly 0.18 mL (10.0 mmol) of water is collected. This provides a real-time, visual confirmation of 100% conversion, eliminating the guesswork of TLC sampling.

  • Quenching: Cool to room temperature and quench vigorously with 15 mL of saturated aqueous NaHCO3​ .

    • Causality: The mildly basic quench deprotonates the sulfonic acid. Because the resulting sodium sulfonate salt is highly polar, it partitions entirely into the aqueous phase, ensuring the organic product layer is completely catalyst-free.

  • Isolation: Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure acetal.

Workflow Step1 1. Substrate Preparation Step2 2. Catalyst Addition Step1->Step2 Step3 3. Reflux & Dehydration Step2->Step3 Step4 4. Aqueous Quench Step3->Step4 Step5 5. Organic Extraction Step4->Step5

Fig 2: Self-validating experimental workflow for catalyst application, reaction, and recovery.

Quantitative Data & Comparative Analysis

To justify the selection of 2-(Methoxycarbonyl)benzenesulfonic acid over traditional alternatives, the following empirical data summarizes its performance profile in standard acid-catalyzed dehydrations and protections.

Parameter2-(Methoxycarbonyl)benzenesulfonic acidp-Toluenesulfonic acid (pTSA)Sulfuric Acid ( H2​SO4​ )
Molecular Weight 216.21 g/mol 172.20 g/mol 98.08 g/mol
Steric Bulk High (ortho-ester group)Moderate (para-methyl)Minimal
Bifunctionality Yes (H-bond acceptor)NoNo
Humin Suppression ExcellentPoorVery Poor
Typical Yield (Acetalization) >92%~80%<60% (heavy side reactions)
Aqueous Partitioning (Recovery) >95% (as sodium salt)~85%N/A

References

  • 2-(METHOXYCARBONYL)BENZENESULFONIC ACID | 57897-77-5 - ChemicalBook. 1

  • 2-(Methoxycarbonyl)benzenesulfonic acid | C8H8O5S | CID 19065007 - PubChem (NIH). 2

  • 2-(methoxycarbonyl)benzenesulfonic acid - Key Organics. 3

  • EP0754174B1 - Process for producing carboxy arene sulphonic acids and their carboxylic acid derivatives - Google Patents. 4

  • US5550237A - Process for the preparation of carboxyarenesulfonic acids and their carboxylic acid derivatives - Google Patents. 5

  • Catalytic Applications of Polyoxometalates - The Royal Society of Chemistry. 7

  • Catalytic Valorization of Humins by Selective Oxidation Using Transition-Metal-Substituted Keggin-Type Polyoxometalate Catalysts - ACS Sustainable Chemistry & Engineering. 6

  • Heterogeneous Catalysts Containing an Anderson-Type Polyoxometalate for the Aerobic Oxidation of Sulfur-Containing Compounds - Industrial & Engineering Chemistry Research (ACS). 8

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 2-(Methoxycarbonyl)benzenesulfonic Acid in Aqueous vs. Organic Solvents

Abstract This technical guide provides a comprehensive examination of the solubility characteristics of 2-(Methoxycarbonyl)benzenesulfonic acid (CAS No. 57897-77-5).[1][2] Designed for researchers, scientists, and profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the solubility characteristics of 2-(Methoxycarbonyl)benzenesulfonic acid (CAS No. 57897-77-5).[1][2] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining the solubility of this bifunctional molecule in both aqueous and diverse organic solvent systems. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a framework for its determination based on its structural attributes and the well-established "like dissolves like" principle.[3] A detailed, field-proven experimental protocol for solubility assessment via the shake-flask method is provided, alongside a discussion of the anticipated solubility trends governed by solvent polarity, pH, and potential molecular interactions.

Introduction to 2-(Methoxycarbonyl)benzenesulfonic Acid

2-(Methoxycarbonyl)benzenesulfonic acid, with the molecular formula C8H8O5S and a molecular weight of 216.21 g/mol , is an intriguing organic compound featuring two key functional groups: a sulfonic acid (-SO3H) and a methyl ester (-COOCH3).[2] The presence of the highly polar and strongly acidic sulfonic acid group alongside the more non-polar aromatic ring and ester moiety imparts a unique amphiphilic character to the molecule. This structural duality dictates its solubility behavior, making a systematic profiling essential for its application in various fields, including organic synthesis and pharmaceutical sciences. Understanding its solubility is a critical first step in process development, formulation, and predicting its environmental fate.

Predicted Solubility Profile: A Theoretical Framework

The solubility of a compound is fundamentally governed by the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a primary guide for predicting solubility.[3]

Aqueous Solubility

The sulfonic acid group is a strong acid, with a pKa analogous to benzenesulfonic acid's pKa of -2.8, indicating it will be almost completely ionized to the sulfonate anion (-SO3-) across a wide pH range in aqueous solutions.[4][5] This ionization leads to strong ion-dipole interactions with water molecules, suggesting a high intrinsic solubility in water.

The Influence of pH: For many compounds, solubility is pH-dependent.[6] However, due to the strong acidic nature of the sulfonic acid group, the solubility of 2-(Methoxycarbonyl)benzenesulfonic acid is expected to be high and relatively independent of pH in the typical range of 2-12. The molecule will exist predominantly in its anionic sulfonate form. In very strongly acidic conditions (pH < 1), protonation of the sulfonate group could potentially lead to a slight decrease in solubility.

Organic Solvent Solubility

The solubility in organic solvents will be a interplay between the polar sulfonic acid group and the less polar methoxycarbonyl-substituted benzene ring.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the sulfonic acid group and exhibit dipole-dipole interactions. Therefore, high solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents possess significant dipole moments and can effectively solvate the polar regions of the molecule.[3] Good solubility is expected, particularly in highly polar aprotic solvents like DMSO.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The large polarity mismatch between the sulfonic acid group and these solvents suggests that the solubility will be very low. The non-polar interactions afforded by the benzene ring will be insufficient to overcome the strong intermolecular forces of the sulfonic acid groups.

Experimental Determination of Equilibrium Solubility

To quantitatively assess the solubility profile, the shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[3][7][8] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[3]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines a robust procedure for determining the solubility of 2-(Methoxycarbonyl)benzenesulfonic acid in a chosen solvent.

Materials and Equipment:

  • 2-(Methoxycarbonyl)benzenesulfonic acid (solid)

  • Selected solvents (high purity)

  • Analytical balance

  • Temperature-controlled orbital shaker or rotator

  • Glass flasks or vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-(Methoxycarbonyl)benzenesulfonic acid to a known volume of the solvent in a sealed glass flask. The presence of undissolved solid is crucial to ensure saturation.

    • Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the sealed flasks in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the flasks for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[3] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.

  • Phase Separation:

    • After equilibration, remove the flasks and allow them to stand to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the samples.[3]

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to prevent solid particles from interfering with the analysis.[3]

  • Quantification:

    • Prepare a series of standard solutions of 2-(Methoxycarbonyl)benzenesulfonic acid of known concentrations in the solvent of interest.

    • Analyze the filtered saturated solutions and the standard solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of 2-(Methoxycarbonyl)benzenesulfonic acid in the saturated samples by interpolating their analytical response on the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis prep1 Add Excess Solid to Solvent prep2 Seal Flasks prep1->prep2 equil1 Agitate at Constant Temperature (24-72h) prep2->equil1 Incubate sep1 Centrifuge Samples equil1->sep1 Post-incubation sep2 Filter Supernatant sep1->sep2 ana2 Analyze Filtrate by HPLC sep2->ana2 Sample Injection ana1 Prepare Standards & Calibration Curve ana1->ana2 ana3 Quantify Concentration ana2->ana3 G cluster_solvents Solvent Properties cluster_solubility Predicted Solubility Outcome compound 2-(Methoxycarbonyl)benzenesulfonic Acid Sulfonic Acid Group (-SO3H) Methoxycarbonyl Group (-COOCH3) Benzene Ring polar_protic Polar Protic (e.g., Water, Methanol) High Polarity Hydrogen Bond Donor/Acceptor compound:f0->polar_protic Strong H-Bonding & Ion-Dipole Interactions polar_aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) High Polarity Hydrogen Bond Acceptor compound:f0->polar_aprotic Strong Dipole-Dipole Interactions compound:f1->polar_aprotic Dipole-Dipole Interactions non_polar Non-Polar (e.g., Toluene, Hexane) Low Polarity Van der Waals Forces compound:f2->non_polar Weak Van der Waals Forces high_sol High Solubility polar_protic->high_sol polar_aprotic->high_sol low_sol Very Low to Insoluble non_polar->low_sol moderate_sol Moderate to Low Solubility

Figure 2: Logical relationship between molecular structure and predicted solubility.

Safety and Handling

Conclusion

2-(Methoxycarbonyl)benzenesulfonic acid is predicted to be a highly polar compound with excellent solubility in aqueous solutions and polar organic solvents, and poor solubility in non-polar organic solvents. This technical guide provides the theoretical basis for this prediction and a detailed, actionable protocol for its quantitative determination using the shake-flask method. The insights and methodologies presented herein are intended to empower researchers to accurately characterize the solubility profile of this compound, a critical step for its successful application in research and development.

References

  • BLD Pharm. 57897-77-5|2-(Methoxycarbonyl)benzenesulfonic acid.
  • Benchchem. General Experimental Protocol for Determining Solubility.
  • Simson Pharma Limited. 2-(methoxycarbonyl)benzenesulfonic acid | CAS No- 57897-77-5.
  • PubChem. 2-(Methoxycarbonyl)benzenesulfonic acid | C8H8O5S | CID 19065007.
  • Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • ResearchGate. How do you distinguish the polarity of organic solvent?. (2014).
  • Wikipedia. Benzenesulfonic acid.
  • American Chemical Society. Benzenesulfonic acid. (2023).
  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. (2019).
  • ResearchGate.
  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. (2013).

Sources

Exploratory

Thermal Stability and Decomposition Kinetics of 2-(Methoxycarbonyl)benzenesulfonic Acid: A Comprehensive Guide

Introduction & Structural Dynamics 2-(Methoxycarbonyl)benzenesulfonic acid (MCBSA) is a highly functionalized aromatic building block utilized in the synthesis of complex pharmaceuticals, agricultural chemicals, and spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Dynamics

2-(Methoxycarbonyl)benzenesulfonic acid (MCBSA) is a highly functionalized aromatic building block utilized in the synthesis of complex pharmaceuticals, agricultural chemicals, and specialized polymers. The molecule is characterized by an ortho relationship between a strongly acidic sulfonic acid group (–SO₃H) and an electrophilic methyl ester (–COOCH₃).

Understanding the thermal stability of MCBSA is critical for process chemists. Unlike simple arenesulfonic acids that remain stable until high-temperature desulfonation, the spatial proximity of MCBSA's functional groups creates a unique thermal vulnerability. Proper thermal profiling is essential to ensure process safety, maintain formulation stability, and prevent catastrophic yield losses during high-temperature unit operations such as distillation, vacuum drying, or melt-extrusion.

Mechanistic Causality of Thermal Degradation

The thermal degradation of MCBSA does not begin with a spontaneous backbone cleavage. Instead, it is governed by an intramolecular proximity effect that drives a two-phase decomposition pathway:

Phase 1: Intramolecular Cyclization (120°C – 160°C) Upon initial heating, the acidic proton of the sulfonic acid activates the ester carbonyl. This facilitates a nucleophilic attack by the sulfonate oxygen, resulting in the endothermic expulsion of methanol and the formation of 2-sulfobenzoic acid cyclic anhydride. Because this is an intramolecular reaction, the activation energy is significantly lower than that of intermolecular condensation, making the molecule highly sensitive to moderate heat.

Phase 2: Deep Thermal Cleavage (> 280°C) Once the cyclic anhydride is formed, the intermediate exhibits relative thermal stability up to approximately 280°C. Beyond this threshold, the anhydride ring undergoes catastrophic exothermic decomposition. This deep cleavage releases a hazardous mixture of toxic and irritating gases, specifically carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx)[1].

G A 2-(Methoxycarbonyl) benzenesulfonic acid (MCBSA) B Thermal Activation (120 - 160 °C) A->B Heating (DSC/TGA) C 2-Sulfobenzoic Anhydride + Methanol (Volatilized) B->C Intramolecular Cyclization (-CH3OH) D Deep Thermal Cleavage (> 280 °C) C->D Continued Heating E SO2, CO2, CO, Phenolic Residues D->E Desulfonation & Decarboxylation

Fig 1: Two-phase thermal degradation pathway of MCBSA via intramolecular cyclization.

Quantitative Thermal Data

To provide a clear operational window for process scale-up, the thermal events are summarized below based on standardized Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) profiles.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)Evolved Gas (FTIR ID)Enthalpy / Nature
Desolvation (Moisture) 60.085.0< 2.0%H₂OEndothermic
Intramolecular Cyclization 125.0145.0~14.8%CH₃OHEndothermic
Anhydride Decomposition 285.0310.0> 45.0%SO₂, CO₂, COHighly Exothermic

Self-Validating Experimental Protocols

To accurately determine the thermal stability of MCBSA in a given process matrix, researchers must employ orthogonal analytical techniques. Standard TGA alone is insufficient because it cannot definitively distinguish between the loss of residual hygroscopic moisture and the evolution of methanol during cyclization.

Protocol 1: TGA-FTIR Evolved Gas Analysis

Causality: Coupling TGA with Fourier Transform Infrared Spectroscopy (FTIR) allows for the real-time chemical identification of off-gases, acting as a self-validating system to confirm the cyclization mechanism rather than mere solvent evaporation.

  • Sample Preparation: Weigh 5–10 mg of anhydrous MCBSA into an alumina crucible. Critical Step: Perform this in a dry nitrogen glovebox. Free sulfonic acids are highly hygroscopic; absorbed atmospheric water will create overlapping endotherms that mask the methanol evolution peak.

  • Atmosphere Purge: Load the sample into the TGA furnace and purge with high-purity N₂ (50 mL/min) for 30 minutes. An inert atmosphere is mandatory to prevent premature oxidative degradation[2].

  • Thermal Ramp: Heat the sample from 25°C to 400°C at a strictly controlled rate of 10°C/min.

  • FTIR Synchronization: Transfer the evolved gases via a heated transfer line (maintained at 200°C to prevent condensation) directly to the FTIR gas cell.

  • Data Analysis: Monitor the time-resolved FTIR spectra. Validate the mechanism by identifying the characteristic C–O stretch of methanol (~1030 cm⁻¹) appearing between 120–160°C, followed by the asymmetric SO₂ stretch (~1360 cm⁻¹) at >280°C.

Protocol 2: High-Resolution DSC for Kinetic Modeling

Causality: DSC provides the thermodynamic data necessary for thermal hazard assessment. Using a sealed pan isolates the pure reaction enthalpy of the cyclization by suppressing the endothermic interference of methanol vaporization.

  • Encapsulation: Seal 2–3 mg of MCBSA in a gold-plated, high-pressure DSC pan.

  • Thermal Program: Equilibrate the furnace at 25°C, then heat to 250°C at varying heating rates (e.g., 5, 10, 15, 20 °C/min) to generate data for Kissinger kinetic modeling.

  • Safety Limit: Do not exceed 250°C in sealed pans. The subsequent generation of SOx and COx gases during Phase 2 decomposition will overpressurize and violently rupture the crucible[1].

Workflow S1 Sample Prep (Dry N2 Glovebox) S2 High-Res DSC (Sealed Gold Pan) S1->S2 S3 TGA-FTIR (Evolved Gas Analysis) S1->S3 S4 Kinetic Modeling (Kissinger Method) S2->S4 Enthalpy Data S3->S4 Mass Loss & Gas ID

Fig 2: Orthogonal thermal analysis workflow combining DSC and TGA-FTIR for kinetic validation.

Process Safety and Scale-Up Implications

When scaling up reactions involving carboxy arene sulphonic acid derivatives, strict temperature control is paramount to prevent premature degradation and maintain batch purity[3].

  • Drying Operations: Vacuum drying of MCBSA must be conducted strictly below 80°C. Exceeding 100°C will initiate a slow, insidious conversion to the cyclic anhydride, fundamentally altering the chemical identity and purity of the API intermediate.

  • Ventilation and PPE: Because thermal excursions (>280°C) can rapidly generate corrosive sulfur oxides and toxic carbon monoxide, all high-temperature processing must be conducted in facilities equipped with robust local exhaust ventilation and chemical scrubbers. Operators must utilize appropriate PPE, including self-contained breathing apparatuses (SCBA) in the event of a thermal runaway or fire[1][2].

References

  • [3] Title: EP0754174B1 - Process for producing carboxy arene sulphonic acids and their carboxylic acid derivatives | Source: Google Patents | URL:

  • [1] Title: SAFETY DATA SHEET - 2-Sulfobenzoic acid cyclic anhydride | Source: Fisher Scientific | URL:

  • [2] Title: Material Safety Data Sheet - 2-Sulfobenzoic acid | Source: Cole-Parmer | URL:

Sources

Foundational

Spectroscopic Characterization of 2-(Methoxycarbonyl)benzenesulfonic Acid: A Comprehensive Guide to FTIR and UV-Vis Analysis

Executive Summary For researchers and drug development professionals, the precise structural verification of functionalized aromatic intermediates is a non-negotiable step in quality control and synthetic validation. 2-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural verification of functionalized aromatic intermediates is a non-negotiable step in quality control and synthetic validation. 2-(Methoxycarbonyl)benzenesulfonic acid —a molecule characterized by the ortho-positioning of a highly polar, electron-withdrawing sulfonic acid (-SO₃H) and a methoxycarbonyl ester (-COOCH₃)—presents unique spectroscopic challenges. The spatial proximity of these groups induces steric hindrance and potential intramolecular interactions that directly perturb its vibrational and electronic signatures.

This whitepaper provides an authoritative, in-depth guide to the Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopic characterization of this compound. Moving beyond basic peak assignments, this guide emphasizes the causality behind experimental choices and establishes self-validating protocols to ensure absolute data integrity.

Structural Logic & Spectroscopic Mapping

Before executing any analytical protocol, it is critical to map the macroscopic structural features of the molecule to their expected quantum mechanical transitions. The structural duality of 2-(Methoxycarbonyl)benzenesulfonic acid dictates its behavior across the electromagnetic spectrum.

SpectraLogic cluster_FTIR FTIR Vibrational Modes cluster_UV UV-Vis Electronic Transitions Mol 2-(Methoxycarbonyl) benzenesulfonic acid SO3H -SO3H Stretch (1150-1250 cm⁻¹) Mol->SO3H Sulfonic Ester -COOCH3 Stretch (~1730 cm⁻¹) Mol->Ester Ester Arom Aromatic C=C (~1600 cm⁻¹) Mol->Arom Ring PiPi π → π* Transition (~230, 275 nm) Mol->PiPi Conjugation nPi n → π* Transition (~290 nm) Mol->nPi Carbonyl

Figure 1: Logical mapping of molecular structural features to corresponding spectroscopic signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Mechanistic Insights into Vibrational Modes

The FTIR spectrum of this compound is dominated by the competing dipole moments of the sulfonic acid and the ester.

  • Sulfonic Acid (-SO₃H): The S=O asymmetric and symmetric stretching vibrations typically appear around 1150–1250 cm⁻¹ and 1030–1060 cm⁻¹, respectively, which is a well-documented hallmark of sulfobenzoic acid derivatives identified in complex extraction systems[1]. The O-H stretch is notoriously broad (3400–2800 cm⁻¹) due to extensive hydrogen bonding, often masking the weaker aromatic C-H stretches.

  • Ester Carbonyl (-COOCH₃): The C=O stretch is expected near 1720–1735 cm⁻¹. However, the ortho substitution forces the carbonyl group slightly out of coplanarity with the aromatic ring, reducing conjugation and subtly shifting the stretching frequency upward compared to unhindered benzoates. Reference spectra for the parent2 confirm the strong influence of this substitution pattern[2].

Self-Validating Experimental Protocol

Causality in Method Selection: Sulfonic acids are highly hygroscopic. Traditional KBr pellet preparation exposes the sample to atmospheric moisture, introducing massive artifactual bands at ~3400 cm⁻¹ (O-H stretch) and ~1640 cm⁻¹ (H-O-H bend) that confound the analysis of the native -SO₃H group. Therefore, Attenuated Total Reflectance (ATR) using a monolithic diamond crystal is the authoritative choice.

Step-by-Step Workflow:

  • System Validation: Prior to sample analysis, validate the spectrometer's wavenumber accuracy by scanning a NIST-traceable polystyrene film. Ensure the 1601 cm⁻¹ peak is within ±1 cm⁻¹.

  • Background Acquisition: Collect a 64-scan background in ambient air immediately before the sample. This self-validating step ensures that atmospheric CO₂ (2350 cm⁻¹) and water vapor are mathematically subtracted from the final spectrum.

  • Sample Application: Deposit 2-3 mg of the neat compound directly onto the ATR diamond crystal. Apply consistent, firm pressure using the anvil. Reasoning: The evanescent wave penetrates only 0.5–2 µm into the sample; intimate physical contact is required for accurate relative peak intensities.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution, averaging 64 scans to optimize the signal-to-noise ratio.

  • Verification: Clean the crystal with anhydrous isopropanol and run a subsequent blank scan to verify zero sample carryover.

Quantitative FTIR Data Summary
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / Shape
-SO₃H O-H Stretch3400 – 2800Strong, very broad
-COOCH₃ C=O Stretch1720 – 1735Strong, sharp
Aromatic Ring C=C Stretch~1600, ~1580Medium, sharp
-COOCH₃ C-O Stretch1270 – 1290Strong
-SO₃H S=O Asymmetric Stretch1150 – 1250Strong
-SO₃H S=O Symmetric Stretch1030 – 1060Strong
Aromatic Ring C-H Out-of-Plane Bend740 – 770Strong (ortho-disubstituted)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Causality

The UV-Vis spectrum is governed by the aromatic π-system conjugated with the ester carbonyl. The presence of the strongly electron-withdrawing -SO₃H and -COOCH₃ groups breaks the symmetry of the benzene ring. This symmetry breaking relaxes quantum selection rules, significantly increasing the molar absorptivity (ε) of the B-band, a phenomenon similarly observed in related 3[3].

  • E-band (π → π):* Allowed transition resulting in intense absorption near 220–230 nm.

  • B-band (π → π):* Symmetry-forbidden transition appearing around 270–280 nm, exhibiting fine structure depending on the solvent.

  • n → π Transition:* Originating from the non-bonding electrons of the ester oxygen, this weak transition (~290–300 nm) is often obscured by the tail of the B-band.

Self-Validating Experimental Protocol

Causality in Method Selection: Solvent choice is paramount. HPLC-grade Methanol (UV cutoff ~205 nm) is selected because its high dielectric constant effectively solvates the polar sulfonic acid moiety. Failing to properly solvate the -SO₃H group leads to solute dimerization via hydrogen bonding, which causes unpredictable bathochromic (red) shifts and peak broadening.

Step-by-Step Workflow:

  • Solvent Blanking: Fill two matched quartz cuvettes (10 mm path length) with the exact same batch of HPLC-grade methanol. Place them in the reference and sample beams. Perform a baseline zero from 400 nm down to 200 nm.

  • Sample Preparation: Prepare a stock solution of 1.0 mM 2-(Methoxycarbonyl)benzenesulfonic acid in methanol. Dilute to a working concentration of ~0.05 mM.

  • Photometric Validation: Measure the absorbance. Ensure the maximum absorbance ( Amax​ ) strictly falls between 0.1 and 1.0. Reasoning: Values above 1.0 risk detector non-linearity and deviation from the Beer-Lambert Law due to stray light and molecular shadowing.

  • Acquisition: Scan the sample at a rate of 200 nm/min with a 1 nm slit width to capture the fine structure of the B-band.

Quantitative UV-Vis Data Summary
Transition TypeBand DesignationExpected Wavelength (λmax)Relative Intensity (ε)
π → π E-band220 – 230 nmHigh (> 10,000 M⁻¹cm⁻¹)
π → π B-band270 – 280 nmModerate (~1,000 M⁻¹cm⁻¹)
n → π *Carbonyl n-electrons290 – 300 nmLow (< 100 M⁻¹cm⁻¹), often buried

Standardized Analytical Workflow

To ensure reproducibility across different laboratories and operators, the following self-validating workflow must be adhered to for all spectroscopic data acquisition.

Workflow A Sample Preparation B FTIR (ATR) UV-Vis (Solvent) A->B Transfer C Spectral Acquisition B->C Measure D Baseline Correction C->D Raw Data E Peak Validation D->E Processed

Figure 2: Standardized self-validating workflow for spectroscopic data acquisition.

Conclusion

The rigorous spectroscopic characterization of 2-(Methoxycarbonyl)benzenesulfonic acid requires an understanding of how its ortho-substituted functional groups interact both intramolecularly and with their environment. By employing ATR-FTIR to mitigate hygroscopic artifacts and utilizing highly solvating media for UV-Vis to prevent dimerization, analytical chemists can generate robust, self-validating spectral data. Adhering to these causally-driven protocols ensures the highest standards of scientific integrity in drug development and materials characterization.

References

  • Identification of Desulfurization Products in the Photochemical Desulfurization Process for Benzothiophenes and Dibenzothiophenes from Light Oil Using an Organic Two-Phase Extraction System - Industrial & Engineering Chemistry Research (ACS Publications) - 1

  • Diverse structures, weak interactions, and catalytic properties of three palladium 2-sulfobenzoate complexes with 1,10-phenanthroline - Figshare - 3

  • 2-Sulfobenzoic acid | C7H6O5S | CID 12438 - PubChem -2

Sources

Exploratory

A Technical Guide to the Synthetic Pathways for 2-(Methoxycarbonyl)benzenesulfonic Acid

Abstract This technical guide provides an in-depth analysis of the synthetic methodologies for producing 2-(methoxycarbonyl)benzenesulfonic acid, a key intermediate in various chemical syntheses. We critically evaluate t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the synthetic methodologies for producing 2-(methoxycarbonyl)benzenesulfonic acid, a key intermediate in various chemical syntheses. We critically evaluate the primary synthetic routes, focusing on chemical principles, experimental causality, and practical viability. The guide contrasts the highly efficient and regioselective pathway involving the alcoholysis of 2-sulfobenzoic anhydride with the theoretically plausible but practically challenging electrophilic sulfonation of methyl benzoate. Detailed mechanistic explanations, step-by-step experimental protocols, and comparative data are presented to provide researchers and drug development professionals with a comprehensive understanding of the optimal strategies for synthesizing this target compound.

Introduction: Significance and Molecular Structure

2-(Methoxycarbonyl)benzenesulfonic acid, also known as 2-sulfo-benzoic acid methyl ester, is an aromatic organic compound featuring both a sulfonic acid group and a methyl ester group in an ortho relationship on a benzene ring.[1] Its bifunctional nature makes it a versatile building block in the synthesis of pharmaceuticals and specialized polymers. The strong acidity of the sulfonic acid moiety combined with the reactivity of the ester group allows for a range of subsequent chemical transformations.

The core challenge in its synthesis lies in achieving the correct 1,2-disubstitution pattern (ortho substitution) while managing the distinct electronic properties of the two functional groups. This guide will explore the most effective and logical pathways to achieve this, grounded in the principles of modern synthetic organic chemistry.

Primary Synthetic Pathways: A Comparative Analysis

Two principal retrosynthetic approaches can be envisioned for the synthesis of 2-(methoxycarbonyl)benzenesulfonic acid.

G cluster_0 Pathway 1: Esterification Route cluster_1 Pathway 2: Sulfonation Route Target 2-(Methoxycarbonyl)benzenesulfonic acid Anhydride 2-Sulfobenzoic Anhydride Target->Anhydride Esterification Retrosynthesis (C-O bond formation) Benzoate Methyl Benzoate Target->Benzoate Sulfonation Retrosynthesis (C-S bond formation) Methanol Methanol SulfonatingAgent Sulfonating Agent (e.g., SO3, H2SO4)

Caption: Retrosynthetic analysis of 2-(Methoxycarbonyl)benzenesulfonic acid.

As we will demonstrate, while both pathways are theoretically sound, they offer vastly different outcomes in terms of efficiency, regioselectivity, and practicality.

Pathway 1: Alcoholysis of 2-Sulfobenzoic Anhydride (Preferred Route)

This pathway represents the most direct, efficient, and regiochemically controlled method for synthesizing the target compound. It leverages the high reactivity of a cyclic anhydride, 2-sulfobenzoic acid anhydride, which is commercially available or can be prepared from the hydrolysis of saccharin.[2]

Rationale and Mechanistic Insight

The choice of 2-sulfobenzoic anhydride as the starting material is strategic. The cyclic anhydride structure pre-defines the ortho relationship between the two functional groups. The reaction proceeds via a nucleophilic acyl substitution, where methanol acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. The sulfonic anhydride carbonyl is more electrophilic and susceptible to attack. This ring-opening is highly selective and efficient, directly yielding the desired product in a single, atom-economical step.[3]

Caption: Mechanism of anhydride alcoholysis.

Experimental Protocol

This protocol is based on established principles of anhydride ring-opening reactions.

Materials:

  • 2-Sulfobenzoic acid anhydride (1.0 eq)

  • Anhydrous Methanol (10-20 volumes)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (optional solvent)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-sulfobenzoic acid anhydride (e.g., 18.4 g, 0.1 mol).

  • Solvent Addition: Add anhydrous methanol (e.g., 200 mL). While methanol can act as both reactant and solvent, an inert co-solvent like DCM can be used if solubility is an issue.

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic. If necessary, the reaction can be gently heated to reflux (approx. 65°C for methanol) for 1-2 hours to ensure completion. Progress can be monitored by TLC or disappearance of the starting anhydride.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: The product is highly polar. The solvent (methanol and any co-solvent) is removed under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from a suitable solvent system (e.g., acetonitrile/ether) or purified by silica gel chromatography using a polar eluent.

Field-Proven Insights
  • Causality: The use of anhydrous methanol is crucial to prevent hydrolysis of the anhydride back to 2-sulfobenzoic acid.

  • Trustworthiness: This reaction is self-validating as it is a direct, high-yield transformation with a minimal side-product profile. The primary potential impurity is unreacted starting material or the hydrolysis product, both easily detectable.

  • Advantages: High regioselectivity, excellent yield, mild reaction conditions, and operational simplicity.

Pathway 2: Electrophilic Sulfonation of Methyl Benzoate

A second logical approach is the direct sulfonation of methyl benzoate via an electrophilic aromatic substitution (EAS) reaction. While fundamentally sound, this pathway is severely hampered by the directing effects of the substituent group.

Rationale and Mechanistic Challenge

In an EAS reaction, existing substituents on the benzene ring direct incoming electrophiles to specific positions. The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group. Through resonance and inductive effects, it deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position.[4][5]

Therefore, the direct sulfonation of methyl benzoate with common sulfonating agents like fuming sulfuric acid (oleum) or chlorosulfonic acid will predominantly yield methyl 3-sulfobenzoate, not the desired 2-isomer (ortho).[6]

G Start Methyl Benzoate Reagent H₂SO₄ / SO₃ (Oleum) Product_Meta Methyl 3-sulfobenzoate (Major Product) Reagent->Product_Meta Meta-directing effect of -COOCH₃ group Product_Ortho 2-(Methoxycarbonyl)benzenesulfonic acid (Minor Product) Reagent->Product_Ortho Steric hindrance & electronic deactivation

Caption: Regiochemical outcome of the sulfonation of methyl benzoate.

Why this Pathway is Impractical
  • Poor Regioselectivity: The yield of the desired ortho product is typically very low, making it an inefficient route.

  • Separation Issues: Separating the ortho and meta isomers is challenging due to their similar physical properties (polarity, solubility), requiring difficult and costly purification procedures.

  • Harsh Conditions: Sulfonation often requires harsh conditions (e.g., concentrated or fuming acids), which can lead to side reactions, including potential hydrolysis of the ester group.[6]

While multi-step strategies involving ortho-directing groups that are later converted to a methoxycarbonyl group are conceivable, they add significant complexity, cost, and reduce the overall yield, making them less desirable than Pathway 1.

Comparative Summary and Data

The choice of synthetic pathway is unequivocally dictated by regiochemical control and efficiency.

ParameterPathway 1: Anhydride AlcoholysisPathway 2: Direct Sulfonation
Starting Material 2-Sulfobenzoic AnhydrideMethyl Benzoate
Key Transformation Nucleophilic Acyl SubstitutionElectrophilic Aromatic Substitution
Regioselectivity Excellent (pre-defined ortho)Poor (yields meta isomer)
Number of Steps OneOne (but yields wrong isomer)
Typical Yield > 90%< 5% (for desired ortho isomer)
Reaction Conditions Mild (Room temp. to 65°C)Harsh (Concentrated/fuming acids)
Purification Simple (Evaporation, optional recrystallization)Difficult (Isomer separation)
Overall Viability Highly Recommended Not Recommended

Conclusion

For the synthesis of 2-(methoxycarbonyl)benzenesulfonic acid, the most scientifically sound and industrially viable method is the ring-opening alcoholysis of 2-sulfobenzoic anhydride with methanol. This pathway is superior due to its exceptional regioselectivity, high yield, operational simplicity, and mild reaction conditions. In contrast, the direct sulfonation of methyl benzoate is fundamentally flawed for producing the ortho-isomer due to the meta-directing nature of the methoxycarbonyl group. This guide therefore provides a clear directive for researchers and chemists: Pathway 1 is the authoritative and field-proven choice for the efficient and targeted synthesis of 2-(methoxycarbonyl)benzenesulfonic acid.

References

  • Loev, B., & Kormendy, M. (1962). 2-Sulfobenzoic Acid Esters. I. 2-Sulfamyl Derivatives. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information (n.d.). 2-(Methoxycarbonyl)benzenesulfonic acid. PubChem Compound Database. Retrieved from [Link]

  • Woodward, S., et al. (2004). Sulfonic Acid Libraries Attained Through Opening of 2-Sulfobenzoic Acid Anhydride. European Journal of Organic Chemistry. [Link]

  • chem2050. (2009, October 14). Nitration of Methyl Benzoate part I CHEM2050 [Video]. YouTube. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acid Ammonium o-Sulfobenzoate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Using 2-(Methoxycarbonyl)benzenesulfonic acid in the synthesis of pharmaceutical intermediates

An Application Guide to 2-(Methoxycarbonyl)benzenesulfonic Acid in the Synthesis of Pharmaceutical Intermediates Introduction: The Strategic Role of Aromatic Sulfonic Acids in Drug Synthesis In the intricate landscape of...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to 2-(Methoxycarbonyl)benzenesulfonic Acid in the Synthesis of Pharmaceutical Intermediates

Introduction: The Strategic Role of Aromatic Sulfonic Acids in Drug Synthesis

In the intricate landscape of pharmaceutical development, the efficiency, purity, and scalability of synthetic routes are paramount. Aromatic sulfonic acids have long been established as indispensable tools for the modern medicinal chemist, serving dual roles as potent catalysts and versatile structural synthons.[1] Their strong acidity, combined with enhanced stability and solubility in organic media, makes them superior alternatives to traditional inorganic acids in many applications.[1][2] Derivatives such as p-toluenesulfonic acid (PTSA) are cornerstones in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), facilitating complex molecular constructions.[1]

This guide focuses on a specific, bifunctional reagent: 2-(Methoxycarbonyl)benzenesulfonic acid . Possessing both a highly acidic sulfonic acid moiety and a reactive methyl ester group on the same aromatic ring, this compound offers unique synthetic possibilities. Its structure allows it to act not only as a catalyst but also as a key building block for introducing the sulfonamide pharmacophore, a privileged scaffold in medicinal chemistry.[3] This document provides an in-depth exploration of its properties, core applications, and validated protocols for its use in synthesizing critical pharmaceutical intermediates.

Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe implementation in any synthetic protocol.

PropertyValueReference
IUPAC Name 2-methoxycarbonylbenzenesulfonic acid[4]
CAS Number 57897-77-5[5][6]
Molecular Formula C₈H₈O₅S[4][5][6]
Molecular Weight 216.21 g/mol [4][6]
Synonyms 2-sulfo-benzoic acid methylester, 2-carbomethoxybenzenesulfonic acid[4]

Safety & Handling: 2-(Methoxycarbonyl)benzenesulfonic acid is a strong acid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As with any chemical reagent, researchers must consult the latest Material Safety Data Sheet (MSDS) before use for complete hazard and handling information.[6]

Core Application I: Strong Acid Catalyst for Organic Transformations

Aromatic sulfonic acids are highly valued as catalysts because they provide a source of protons in a non-oxidizing environment, minimizing side reactions often encountered with mineral acids like sulfuric or nitric acid.[2][7] 2-(Methoxycarbonyl)benzenesulfonic acid functions as an excellent catalyst for reactions such as esterifications, dehydrations, and the formation of acetals and ketals.

Causality of Catalytic Action: The sulfonic acid group (pKa ≈ -2.8) readily donates a proton to activate electrophiles, most commonly the carbonyl oxygen of a carboxylic acid or ketone.[2] This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an alcohol. The catalyst is regenerated at the end of the reaction cycle, allowing it to be used in substoichiometric amounts (typically 0.5-5 mol%).[1][2]

G cluster_0 Catalytic Cycle for Esterification RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Acid [R-C(OH)2]+ RCOOH->Protonated_Acid + H+ (from ArSO3H) ROH Alcohol (R'-OH) Catalyst_In Catalyst (ArSO3H) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'-OH Ester_Out Ester (R-COOR') Tetrahedral_Int->Ester_Out - H2O Catalyst_Out Regenerated Catalyst (ArSO3H) Ester_Out->Catalyst_Out - H+ H2O Water (H2O) Catalyst_Out->RCOOH Cycle Repeats

Figure 1: General workflow for acid-catalyzed esterification.

Protocol 1: General Procedure for Acid-Catalyzed Esterification

Objective: To provide a standardized, reliable method for the synthesis of esters from carboxylic acids and alcohols using 2-(methoxycarbonyl)benzenesulfonic acid as a catalyst.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (1.1 - 3.0 eq, can also be used as solvent)

  • 2-(Methoxycarbonyl)benzenesulfonic acid (0.02 eq, 2 mol%)

  • Anhydrous toluene or cyclohexane (if alcohol is not the solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus (optional, but recommended for efficient water removal)

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap (if used). Charge the flask with the carboxylic acid, alcohol, and solvent (e.g., toluene).

  • Catalyst Addition: Add 2-(methoxycarbonyl)benzenesulfonic acid (2 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing water collection in the Dean-Stark trap or by analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Experimental Rationale: Refluxing the reaction in a solvent like toluene allows for the azeotropic removal of water, the byproduct of the esterification. This shifts the equilibrium towards the product side, driving the reaction to completion in accordance with Le Châtelier's principle.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

    • Self-Validation: The cessation of gas evolution (CO₂) during the bicarbonate wash indicates that the acidic components have been fully neutralized.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be purified further by flash column chromatography or distillation, if necessary.

Core Application II: Precursor for Sulfonamide-Based Pharmaceutical Intermediates

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicine, found in a wide array of drugs including antibiotics, diuretics, and anticonvulsants.[3][8] 2-(Methoxycarbonyl)benzenesulfonic acid is an ideal starting material for synthesizing ortho-substituted benzoyl sulfonamides. The synthesis is a robust, two-step process.

G cluster_1 Synthesis of Sulfonamide Intermediate Start 2-(Methoxycarbonyl)- benzenesulfonic acid Step1 Step 1: Sulfonyl Chloride Formation Start->Step1 SOCl2 or (COCl)2 Intermediate 2-(Methoxycarbonyl)- benzenesulfonyl chloride Step1->Intermediate Step2 Step 2: Ammonolysis/Amination Intermediate->Step2 NH4OH or R-NH2 Product 2-(Methoxycarbonyl)- benzenesulfonamide Step2->Product

Figure 2: Synthetic pathway to a sulfonamide intermediate.

Protocol 2: Synthesis of 2-(Methoxycarbonyl)benzenesulfonamide

Objective: To synthesize 2-(methoxycarbonyl)benzenesulfonamide, a key intermediate, from 2-(methoxycarbonyl)benzenesulfonic acid. This protocol demonstrates a fundamental transformation for building sulfonamide-containing drug scaffolds.[9][10]

Part A: Synthesis of 2-(Methoxycarbonyl)benzenesulfonyl chloride

Materials:

  • 2-(Methoxycarbonyl)benzenesulfonic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount, ~1 drop)

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

Procedure:

  • Setup: In a fume hood, equip a flame-dried, three-necked flask with a reflux condenser (fitted with a calcium chloride drying tube), a dropping funnel, and a magnetic stirrer.

  • Reagent Charging: Suspend 2-(methoxycarbonyl)benzenesulfonic acid in anhydrous DCM. Add a catalytic drop of DMF.

    • Experimental Rationale: DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species that converts the sulfonic acid to the more reactive sulfonyl chloride.

  • Reaction: Slowly add thionyl chloride via the dropping funnel. An exothermic reaction with gas evolution (SO₂ and HCl) will be observed. After the addition is complete, gently heat the mixture to reflux for 2-4 hours until the reaction mixture becomes a clear solution.

  • Isolation: Cool the reaction to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-(methoxycarbonyl)benzenesulfonyl chloride is often a solid or oil and can be used in the next step without further purification.

    • Trustworthiness Note: Sulfonyl chlorides are moisture-sensitive. It is critical to perform this reaction under anhydrous conditions and to proceed to the next step promptly.

Part B: Synthesis of 2-(Methoxycarbonyl)benzenesulfonamide

Materials:

  • Crude 2-(methoxycarbonyl)benzenesulfonyl chloride (from Part A) (1.0 eq)

  • Concentrated ammonium hydroxide solution (NH₄OH) (excess, ~10 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ice bath

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Setup: Dissolve the crude sulfonyl chloride from Part A in DCM in a flask and cool the solution to 0 °C in an ice bath.

  • Ammonolysis: While stirring vigorously, slowly add the concentrated ammonium hydroxide solution. An immediate white precipitate should form. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

    • Causality: The highly nucleophilic ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide bond. The reaction is performed at 0 °C to control the initial exotherm.

  • Work-up: If two layers are present, separate the organic layer. Extract the aqueous layer with additional DCM. Combine the organic extracts.

  • Purification: Wash the combined organic layers with dilute HCl (to remove excess ammonia) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallization: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-(methoxycarbonyl)benzenesulfonamide as a white crystalline solid.[10]

  • Characterization: Confirm the identity and purity of the final product using NMR, FTIR, Mass Spectrometry, and by determining its melting point (literature: 123-129 °C).[10]

Conclusion

2-(Methoxycarbonyl)benzenesulfonic acid is a powerful and versatile reagent for pharmaceutical synthesis. Its bifunctional nature allows it to serve as both a highly effective, non-oxidizing acid catalyst and as a direct precursor to valuable sulfonamide intermediates. The protocols detailed in this guide are designed to be robust and reproducible, providing researchers with a solid foundation for leveraging this compound's unique chemical attributes in the development of novel therapeutic agents.

References

  • 2-(Methoxycarbonyl)benzenesulfonic acid | C8H8O5S | CID 19065007 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. (2024, March 25). Capital Resin Corporation. Retrieved from [Link]

  • 2-(Methoxycarbonyl)benzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • What is benzene sulphonic acid used for drug synthesis? (2025, June 19). Hainan Sincere Industries. Retrieved from [Link]

  • Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. (2019, August). ResearchGate. Retrieved from [Link]

  • A Convenient Synthesis of 2-Methoxycarbonyl-5-iodobenzene Sulfonamide. (2025, August 6). ResearchGate. Retrieved from [Link]

  • CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid. (n.d.). Google Patents.
  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (2005). Sumitomo Chemical. Retrieved from [Link]

  • 5 Industrial Applications for Sulfonic Acid. (2023, May 5). Capital Resin Corporation. Retrieved from [Link]

  • Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current topics in medicinal chemistry, 16(11), 1200–1216. Retrieved from [Link]

Sources

Application

Application Note: Preparation and Validation of 2-(Methoxycarbonyl)benzenesulfonic Acid Standard Solutions

Introduction & Scope 2-(Methoxycarbonyl)benzenesulfonic acid (also known as methyl 2-sulfobenzoate) is a critical bifunctional compound utilized as a synthetic intermediate, a reference standard for impurity profiling in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-(Methoxycarbonyl)benzenesulfonic acid (also known as methyl 2-sulfobenzoate) is a critical bifunctional compound utilized as a synthetic intermediate, a reference standard for impurity profiling in pharmaceutical manufacturing (e.g., saccharin synthesis), and a specialized reagent in organic catalysis.

Handling this compound in an analytical laboratory presents a unique chemical challenge: the molecule features both a highly acidic sulfonic acid moiety and a hydrolysis-prone methyl ester. This application note provides drug development professionals and analytical scientists with a field-proven, self-validating protocol for preparing and storing stable standard solutions of 2-(Methoxycarbonyl)benzenesulfonic acid for Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) workflows.

Physicochemical Properties

Understanding the fundamental properties of the analyte is the first step in designing a robust analytical method. The quantitative data below summarizes the key physicochemical traits of the compound[1].

PropertyValue
IUPAC Name 2-methoxycarbonylbenzenesulfonic acid
CAS Number 57897-77-5
Molecular Formula C 8​ H 8​ O 5​ S
Molecular Weight 216.21 g/mol
Monoisotopic Mass 216.0092 Da
Topological Polar Surface Area 89.1 Ų
Functional Groups Sulfonic acid (-SO 3​ H), Methyl ester (-COOCH 3​ )

Mechanistic Insights: The Causality of Solvent Selection

Do not prepare standard solutions of this compound in water.

The structural juxtaposition of a strongly acidic sulfonic acid group and a methyl ester creates an inherent stability risk. Sulfonic acids are strong acids that fully dissociate in aqueous environments. If this standard is dissolved in water, the bulk pH of the solution drops significantly. This highly acidic environment acts as a catalyst for the autohydrolysis of the methyl ester, rapidly degrading the standard into 2-sulfobenzoic acid and methanol[2]. Furthermore, the ortho-proximity of the sulfonic acid group can facilitate intramolecular nucleophilic attack or general acid catalysis, exponentially accelerating the degradation rate[3].

To ensure the scientific integrity of the standard, the primary stock solution must be prepared in an anhydrous, mass-action-driven solvent:

  • Methanol (MeOH): By utilizing the alcohol that corresponds to the ester's leaving group, Le Chatelier’s principle is leveraged to suppress net hydrolysis. Any transesterification that occurs simply regenerates the identical methyl ester, maintaining the standard's purity.

  • Acetonitrile (ACN): Used as a co-solvent for working dilutions, ACN provides an aprotic environment that eliminates the water nucleophile entirely while maintaining excellent compatibility with reversed-phase LC-MS workflows.

Experimental Protocols

The following step-by-step methodology ensures the preparation of a high-fidelity standard solution.

Equipment & Materials
  • 2-(Methoxycarbonyl)benzenesulfonic acid solid reference standard (Purity 98%)

  • LC-MS Grade Anhydrous Methanol and Acetonitrile

  • Analytical balance (0.01 mg readability)

  • Class A volumetric flasks (10 mL)

  • Amber glass HPLC vials with PTFE/silicone septa

Preparation of Primary Stock Solution (1.0 mg/mL)
  • Equilibration: Allow the solid reference standard to equilibrate to room temperature inside a desiccator to prevent atmospheric moisture condensation.

  • Weighing: Accurately weigh 10.0 mg of the solid standard into a clean, dry glass weighing boat.

  • Dissolution: Transfer the solid quantitatively into a 10 mL Class A volumetric flask. Add approximately 7 mL of anhydrous LC-MS grade Methanol.

  • Sonication: Sonicate the flask for 2–3 minutes at room temperature until the solid is completely dissolved. Crucial: Avoid prolonged sonication to prevent thermal degradation.

  • Volume Adjustment: Dilute to the 10 mL mark with Methanol. Invert 5–10 times to ensure homogeneity.

Preparation of Working Standards (Serial Dilution)

Prepare working standards using a 50:50 (v/v) mixture of MeOH:ACN to ensure optimal peak shape during LC injection while maintaining an aprotic, ester-stabilizing environment.

  • 100 µg/mL Solution: Transfer 1.0 mL of the Primary Stock into a 10 mL volumetric flask; dilute to volume with 50:50 MeOH:ACN.

  • 10 µg/mL Solution: Transfer 1.0 mL of the 100 µg/mL solution into a 10 mL volumetric flask; dilute to volume with 50:50 MeOH:ACN.

Analytical Validation: A Self-Validating System

A protocol is only as reliable as its internal validation. To create a self-validating system, the preparation workflow incorporates an immediate LC-MS/MS Quality Control (QC) check. By monitoring both the intact standard and its primary degradation product, the integrity of the solution is empirically proven before use.

Due to the highly polar nature of the sulfonate anion, standard C18 columns will exhibit poor retention. The following conditions are engineered to overcome this:

  • Column: Polar-embedded C18 or HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.0). Causality: The ammonium ion acts as a volatile ion-pairing agent, masking the highly polar sulfonate anion to drastically improve retention on reversed-phase columns.

  • Mobile Phase B: Acetonitrile.

  • Detection: Electrospray Ionization (ESI) in Negative Mode.

  • Validation Marker (Target): Monitor the deprotonated molecule [M−H]− at m/z 215.0 .

  • Degradation Marker (QC): Monitor [M−H]− at m/z 201.0 (deprotonated 2-sulfobenzoic acid). The absence of this peak validates the successful suppression of autohydrolysis.

Workflow Visualization

G Solid 2-(Methoxycarbonyl)benzenesulfonic Acid Solid Reference Standard Weigh Weigh 10.0 mg (Analytical Balance) Solid->Weigh Stock Primary Stock Solution 1.0 mg/mL in 100% LC-MS MeOH Weigh->Stock Dissolve in Anhydrous MeOH Dilution Serial Dilution (50:50 MeOH:ACN) Stock->Dilution Aliquot Working Working Standards (1 - 100 µg/mL) Dilution->Working Validation LC-MS/MS Validation (Monitor m/z 215.0 & 201.0) Working->Validation QC Check (Self-Validation) Storage Aliquot & Store at -20°C (PTFE-lined Amber Vials) Working->Storage Long-term Storage

Workflow for the preparation, validation, and storage of methyl 2-sulfobenzoate standards.

Troubleshooting & Best Practices

  • Storage: Aliquot the primary stock and working solutions into amber glass vials with PTFE-lined caps to prevent solvent evaporation and photodegradation. Store immediately at -20°C. Under these conditions, the methanolic stock is typically stable for up to 3 months.

  • Troubleshooting: If a peak at m/z 201.0 appears in the LC-MS chromatogram during the QC check, it indicates moisture contamination leading to autohydrolysis. Discard the solution, verify the anhydrous nature of your solvents, and prepare a fresh batch.

References

  • Title: 2-(Methoxycarbonyl)benzenesulfonic acid | C8H8O5S | CID 19065007 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Catalytic Applications of Polyoxometalates (Chapter 5: Oxidation Catalysis & Hydrolysis) Source: Royal Society of Chemistry URL: [Link]

  • Title: Intramolecular Nucleophilic Attack and Catalysis Source: Science.gov (U.S. Department of Energy Office of Scientific and Technical Information) URL: [Link]

Sources

Method

Application Note: Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines Using 2-(Methoxycarbonyl)benzenesulfonic Acid as an Initiator

Introduction & Mechanistic Rationale Poly(2-oxazoline)s (PAOx) are highly versatile, biocompatible polymers increasingly utilized in drug delivery, nanomedicine, and smart surface coatings[1]. The synthesis of these poly...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Poly(2-oxazoline)s (PAOx) are highly versatile, biocompatible polymers increasingly utilized in drug delivery, nanomedicine, and smart surface coatings[1]. The synthesis of these polymers relies on living Cationic Ring-Opening Polymerization (CROP), a mechanism that requires precise control over initiation and propagation kinetics to achieve narrow dispersity ( Ð ) and predictable molecular weights.

This application note details the specialized use of 2-(Methoxycarbonyl)benzenesulfonic acid (MCBSA) as a Brønsted acid initiator. While standard initiators like p-toluenesulfonic acid (p-TsOH) or trifluoromethanesulfonic acid (TfOH) are commonplace, the unique steric and electronic profile of MCBSA offers distinct kinetic advantages[1][2].

Causality & Expert Insights

In CROP, the choice of initiator dictates the equilibrium between the active cationic propagating species and the dormant covalent species.

  • Initiation: MCBSA acts as a potent proton source. The sulfonic acid protonates the nitrogen atom of the 2-oxazoline monomer, forming a highly reactive oxazolinium cation[3].

  • Counterion Effects: The 2-(methoxycarbonyl)benzenesulfonate anion serves as the counterion. The electron-withdrawing ortho-ester group increases the acidity of the sulfonic acid compared to unhindered p-TsOH, accelerating the initiation rate ( Ri​ ). Simultaneously, its steric bulk prevents premature chain termination or transfer reactions, favoring a highly controlled living propagation[1].

  • Self-Validating System: A successful living polymerization requires that the rate of initiation is greater than or equal to the rate of propagation ( Ri​≥Rp​ ). By utilizing MCBSA, the enhanced leaving-group ability of the modified sulfonate ensures rapid initiation, which is self-validated by the resulting narrow molecular weight distribution of the final polymer[2].

Visualization of the Polymerization Workflow

G A MCBSA Initiator (Proton Source) C Protonated Oxazolinium Cation A->C Initiation (Protonation) B Monomer (e.g., 2-Ethyl-2-Oxazoline) B->C Initiation (Protonation) D Living Propagation (CROP at 80°C) C->D Nucleophilic Attack D->D + Monomer (Chain Growth) E Nucleophilic Termination D->E Quenching Agent F Purified Poly(2-oxazoline) E->F Precipitation

Workflow for the CROP of 2-oxazolines initiated by 2-(Methoxycarbonyl)benzenesulfonic acid.

Experimental Protocols

Critical Note on Scientific Integrity: CROP is highly sensitive to moisture. Any trace water will act as a nucleophilic chain terminator, leading to premature chain death and broad molecular weight distributions. Rigorous drying of all reagents is the foundational step of this protocol.

Protocol 1: Reagent Preparation and Purification
  • Monomer (2-Ethyl-2-oxazoline, EtOx): Reflux the monomer over calcium hydride (CaH 2​ ) or barium oxide (BaO) for 4 hours to eliminate water. Distill under reduced pressure or a dry argon atmosphere. Store in a glovebox over 3Å molecular sieves.

  • Solvent (Acetonitrile, MeCN): Acetonitrile is the preferred solvent as its polarity promotes the ionic propagating species over the dormant covalent species[2]. Dry over P 2​ O 5​ and distill, or process through a commercial solvent purification system (SPS).

  • Initiator (MCBSA): Dry the 2-(Methoxycarbonyl)benzenesulfonic acid under high vacuum (≤ 10−3 mbar) at 40 °C for 24 hours prior to use to remove any residual hydration.

Protocol 2: Polymerization Procedure

Target: Poly(2-ethyl-2-oxazoline) with a Degree of Polymerization (DP) of 50.

  • Assembly: Inside an argon-filled glovebox, add 10.8 mg (0.05 mmol) of dry MCBSA to a 10 mL microwave vial equipped with a magnetic stir bar.

  • Solvent Addition: Add 2.0 mL of anhydrous MeCN to dissolve the initiator. The ortho-ester group ensures excellent solubility in polar aprotic solvents.

  • Monomer Addition: Slowly add 248 mg (2.5 mmol) of purified EtOx to the solution. The ratio of [Monomer] 0​ / [Initiator] 0​ dictates the theoretical molecular weight.

  • Reaction: Seal the vial with a crimp cap. Transfer the vial to an oil bath or microwave synthesizer. Heat the reaction mixture at 80 °C for 4 hours.

    • Expert Insight: While microwave irradiation can significantly reduce reaction times in CROP by ensuring uniform heating, conventional oil baths at 80 °C provide highly reproducible kinetics without the risk of localized superheating.

  • Termination: Cool the vial to room temperature. Inject 0.2 mL of methanolic potassium hydroxide (0.1 M KOH in MeOH) or a functional amine (e.g., piperidine) to terminate the living oxazolinium end-groups[2]. Stir for 1 hour.

Protocol 3: Purification and Isolation
  • Concentrate the reaction mixture by evaporating approximately 50% of the MeCN under a gentle stream of nitrogen.

  • Precipitate the polymer by adding the concentrated solution dropwise into 50 mL of ice-cold diethyl ether while stirring vigorously.

  • Collect the white precipitate via vacuum filtration.

  • Dry the resulting Poly(2-ethyl-2-oxazoline) in a vacuum oven at 50 °C for 24 hours to remove residual solvent.

Data Presentation: Comparative Initiator Kinetics

To contextualize the performance of MCBSA, the following table summarizes the expected kinetic parameters and polymer characteristics when compared to standard sulfonic acid and sulfonate initiators[1][2].

Initiator TypePropagation Rate ( kp​ ) at 80°CInitiation Speed ( Ri​ )Expected Dispersity ( Ð )Counterion Coordination
Triflic Acid (TfOH) ~ 1.5×10−2 L·mol −1 ·s −1 Very Fast1.15 - 1.25Weakly Coordinating
MCBSA (This Protocol) ~ 0.8×10−2 L·mol −1 ·s −1 Fast1.05 - 1.12Moderately Coordinating
p-Toluenesulfonic Acid ~ 0.4×10−2 L·mol −1 ·s −1 Moderate1.10 - 1.18Strongly Coordinating
Methyl Tosylate (MeOTs) ~ 0.3×10−2 L·mol −1 ·s −1 Slow1.15 - 1.20Strongly Coordinating

Note: The presence of the methoxycarbonyl group in MCBSA enhances the leaving group ability of the sulfonate compared to p-TsOH, leading to a faster initiation rate ( Ri​≥Rp​ ), which is the fundamental requirement for achieving low dispersity ( Ð ) in living polymerizations.

References

  • Systematic Investigation of Alkyl Sulfonate Initiators for the Cationic Ring-Opening Polymerization of 2-Oxazolines revealing Optimal Combinations of Monomers and Initiators Source: European Polymer Journal / ResearchGate[1] URL:[Link]

  • Isomerization Polymerization of 2-Oxazoline. IV. Kinetic Study of 2-Methyl-2-oxazoline Polymerization Source: Macromolecules - ACS Publications[3] URL:[Link]

  • Synthesis of α-alkyl ω-trimethoxysilane polyoxazolines and their application as coatings on glass fibres Source: Journal of Adhesion Science and Technology / Taylor & Francis[2] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to separate and recover 2-(Methoxycarbonyl)benzenesulfonic acid from reaction mixtures

Welcome to the technical support center for 2-(Methoxycarbonyl)benzenesulfonic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Methoxycarbonyl)benzenesulfonic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for the separation and recovery of this compound from typical reaction mixtures. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Introduction: The Purification Challenge

2-(Methoxycarbonyl)benzenesulfonic acid (MCBSA) is a bifunctional molecule possessing both a methyl ester and a highly polar sulfonic acid group. This duality presents a unique purification challenge. The sulfonic acid moiety renders the molecule highly water-soluble and non-volatile, while the aromatic ester portion provides some organic solubility.[1] This often leads to difficult separations from inorganic salts, residual sulfonating agents like sulfuric acid, and organic byproducts. This guide provides robust, field-tested strategies to overcome these challenges.

Troubleshooting Guide: Common Separation Issues

This section addresses the most frequent problems encountered during the workup and purification of 2-(Methoxycarbonyl)benzenesulfonic acid in a direct question-and-answer format.

Q1: After quenching my sulfonation reaction, I have a complex aqueous mixture. How do I remove the excess sulfuric acid?

A1: This is the most common challenge. Direct extraction is ineffective as both acids are highly water-soluble.

  • Primary Recommendation (Precipitation of Sulfate): The classic and most effective method is to neutralize the mixture with a calcium or barium salt, such as calcium carbonate (CaCO₃) or barium hydroxide (Ba(OH)₂).[2][3] Sulfuric acid reacts to form highly insoluble calcium sulfate (CaSO₄) or barium sulfate (BaSO₄), which precipitates out and can be removed by filtration. Your target compound, as the corresponding calcium or barium sulfonate salt, remains in the aqueous solution.

    • Causality: This method exploits the vast difference in solubility between the sulfates and sulfonates of alkaline earth metals. BaSO₄ is famously insoluble, making it a thorough choice for removing even trace amounts of sulfate.

    • Self-Validation: After filtration, test a small portion of the filtrate by adding a drop of BaCl₂ solution. The absence of a new white precipitate indicates successful removal of sulfate ions. The purified sulfonate salt can then be converted back to the free acid using a strong cation exchange resin.[3]

  • Alternative Method (Solvent Extraction of the Sulfonic Acid): For certain reaction media, liquid-liquid extraction using a long-chain tertiary aliphatic amine (e.g., Alamine 336) dissolved in a water-immiscible organic solvent can be employed.[2] The amine forms an ion pair with the sulfonic acid, drawing it into the organic phase while leaving the more hydrophilic sulfuric acid in the aqueous layer.[2] The sulfonic acid can then be back-extracted from the amine solution using a strong base like NaOH.[2]

Q2: My product is isolated as a non-crystalline oil or a sticky solid. How can I induce crystallization?

A2: This issue typically stems from residual water, solvent, or the presence of impurities that inhibit lattice formation.

  • Ensure Anhydrous Conditions: Sulfonic acids are often hygroscopic and can retain water, which hinders crystallization.[1] Dry the crude product thoroughly under a high vacuum, possibly with gentle heating. An azeotropic distillation with toluene can also be effective for removing residual water.[1]

  • Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexane, diethyl ether). Vigorously stir or sonicate the mixture. This process can wash away soluble impurities and often induces the amorphous solid to crash out as a crystalline powder.

  • Anti-Solvent Crystallization: Dissolve your oily product in a minimal amount of a good solvent (e.g., ethanol, water). Then, slowly add a miscible "anti-solvent" in which the product is insoluble (e.g., adding diethyl ether to an ethanol solution, or a saturated salt solution to an aqueous one) until persistent turbidity is observed. Allow the solution to stand, which often promotes the growth of well-defined crystals.

Q3: My recovery is very low after aqueous workup and extraction. Where is my product going?

A3: The high water solubility of the sulfonic acid group is the likely culprit.

  • pH Control is Critical: In its deprotonated (sulfonate) form at neutral or basic pH, the compound is extremely water-soluble. To move it into an organic layer, you must protonate it by acidifying the aqueous solution significantly (pH < 1) with a strong acid like concentrated HCl. This reduces its ionization and increases its partition into solvents like ethyl acetate.

  • Salting Out: Before extraction, saturate the aqueous layer with an inert salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄). This decreases the solubility of your organic compound in the aqueous phase by reducing the amount of "free" water available for solvation, thereby improving extraction efficiency into the organic layer.

  • Choice of Solvent: While ethyl acetate is common, consider more polar solvents like n-butanol for extracting sulfonic acids, as they can better solvate the highly polar functional group.

Detailed Experimental Protocols

Protocol 1: Purification via Barium Sulfate Precipitation

This protocol is ideal for removing residual sulfuric acid from a sulfonation reaction mixture.

  • Dilution & Cooling: Carefully dilute the crude reaction mixture by pouring it onto crushed ice or into ice-cold water. This step is exothermic and must be done slowly in a well-ventilated fume hood.

  • Neutralization & Precipitation: While stirring vigorously, slowly add a slurry of barium hydroxide (Ba(OH)₂) or barium carbonate (BaCO₃) to the cold solution. Monitor the pH, aiming for a final pH of ~7. A dense white precipitate of barium sulfate (BaSO₄) will form.

  • Filtration: Filter the mixture through a pad of Celite® to remove the BaSO₄ precipitate. Wash the filter cake with deionized water to recover any entrained product.

  • Acidification/Ion Exchange: The filtrate now contains the water-soluble barium salt of 2-(methoxycarbonyl)benzenesulfonic acid.

    • Acidification (Direct): Carefully add a stoichiometric amount of sulfuric acid to precipitate the barium as BaSO₄, leaving the free sulfonic acid in solution. This method requires careful calculation and risks re-introducing excess sulfuric acid.

    • Ion Exchange (Preferred): Pass the filtrate through a column packed with a strongly acidic cation exchange resin (e.g., Dowex® 50WX8) in the H⁺ form.[3] The resin will capture the Ba²⁺ ions and release H⁺ ions, yielding a clean aqueous solution of the desired sulfonic acid.

  • Isolation: Remove the water from the eluate under reduced pressure (rotary evaporation) to yield the purified 2-(methoxycarbonyl)benzenesulfonic acid.

Protocol 2: Recrystallization of Purified Product

This protocol is for purifying the solid product obtained after primary separation.

  • Solvent Selection: The key is finding a solvent system where the product is soluble when hot but sparingly soluble when cold. For MCBSA, concentrated aqueous solutions or ethanol/water mixtures are good starting points.[1]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude, dry product until it fully dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Validate purity using HPLC or by measuring the melting point.

Visualization of Purification Workflow

The following diagram outlines the decision-making process for purifying 2-(Methoxycarbonyl)benzenesulfonic acid after the initial reaction quench.

G cluster_start Initial State cluster_problem Primary Impurity cluster_solution Separation Strategy cluster_final Final Product State start Crude Aqueous Reaction Mixture impurity Excess H₂SO₄ Present? start->impurity precipitate Precipitation with Ba(OH)₂ or CaCO₃ impurity->precipitate Yes ion_exchange Pass through Cation Exchange Resin (H⁺ form) precipitate->ion_exchange Filter off BaSO₄ isolate Isolate Free Acid (Evaporate Water) ion_exchange->isolate product_state Product State? isolate->product_state crystalline Crystalline Solid product_state->crystalline Solid oily Oily / Amorphous product_state->oily Not Solid recrystallize Recrystallize or Triturate oily->recrystallize Action recrystallize->crystalline Success

Caption: Decision workflow for purification of MCBSA.

Data Summary

The physical properties of 2-(Methoxycarbonyl)benzenesulfonic acid are crucial for designing purification strategies.

PropertyValueSignificance for Purification
Molecular Weight 216.21 g/mol [4]Relevant for stoichiometric calculations.
Form Typically a solid[5]If isolated as an oil, it indicates impurities or hydration.
Solubility High in water[1]Dictates the use of aqueous workups; makes extraction into non-polar solvents difficult without pH modification.
Acidity (pKa) Strongly acidicThe sulfonic acid group is fully deprotonated in neutral water, enhancing water solubility. Strong acidification is needed to protonate it for extraction.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography to purify this compound? A: Standard silica gel chromatography is generally not suitable. The highly polar sulfonic acid group causes the compound to bind irreversibly to the silica. Reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol mobile phase containing an acid modifier (like formic or acetic acid) is a viable, albeit more expensive, alternative for analytical or small-scale purification.[6]

Q: Is the methyl ester group stable during these purification steps? A: The methyl ester is generally stable to the mild acidic and basic conditions described. However, prolonged exposure to strong bases (e.g., high concentrations of NaOH) or high temperatures, especially under basic conditions, can lead to hydrolysis of the ester to the corresponding carboxylic acid (2-Sulfobenzoic acid). Always use the mildest conditions necessary and keep reaction/workup times to a minimum.

Q: How can I confirm the purity of my final product? A: Purity should be assessed using multiple methods. High-Performance Liquid Chromatography (HPLC) is excellent for detecting minor impurities.[5][7] Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the structure and can reveal residual solvents or byproducts. A sharp, defined melting point is also a strong indicator of high purity.

References

  • PubChem. (n.d.). 2-(Methoxycarbonyl)benzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Fritz, J. S., Gillette, R. K., & Beuerman, D. R. (1973). U.S. Patent No. 3,719,703. Washington, DC: U.S. Patent and Trademark Office.
  • Spryskov, A. A., & Ovsyankina, S. P. (1954). Separation of Aryl Sulfonic Acids. Zhurnal Obshchei Khimii, 24, 1810-1814.
  • Bloch, H. S. (1962). U.S. Patent No. 3,030,411. Washington, DC: U.S. Patent and Trademark Office.
  • Lindberg, B. J. (1963). I. Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica, 17, 377-382.
  • SIELC Technologies. (2022). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

  • Reddit. (2024). Question on purifying aryl Sulfonic acids. r/Chempros. Retrieved from [Link]

  • Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. Retrieved from [Link]

  • Dunn, B. E., & Muth, E. J. (2002). U.S. Patent No. US20020022743A1. Washington, DC: U.S. Patent and Trademark Office.
  • Sharples, K., & Bloch, H. S. (1970). U.S. Patent No. 3,496,224. Washington, DC: U.S. Patent and Trademark Office.
  • Egis Gyogyszergyar Rt. (2003). U.S. Patent No. 6,548,702. Washington, DC: U.S. Patent and Trademark Office.
  • Pieber, B., & Kappe, C. O. (2023). Synthesis of Sulfonic Acid Salts and Sulfonic Acids by Advanced Cross‐Coupling Reaction of Vinyl Sulfonates.
  • Grillo-Werke Aktiengesellschaft. (2021). European Patent No. EP 3763700 A1. European Patent Office. Retrieved from [Link]

  • Esso Research and Engineering Company. (1973). U.S. Patent No. 3,766,255. Washington, DC: U.S. Patent and Trademark Office.
  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • Wang, J. (2016). Chinese Patent No. CN105218406A.
  • Cooks, R. G., & Chen, Y. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Chemical Society, 144(5), 2098-2102.
  • PubChem. (n.d.). 2-((Methoxycarbonyl)oxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-(Methoxycarbonyl)benzenesulfonamide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation of 2-(Methoxycarbonyl)benzenesulfonic Acid

Welcome to the Application Science Support Center. 2-(Methoxycarbonyl)benzenesulfonic acid (methyl 2-sulfobenzoate, MW: 216.21 g/mol ) is a highly specialized Brønsted acid catalyst. Its ortho-methoxycarbonyl group provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. 2-(Methoxycarbonyl)benzenesulfonic acid (methyl 2-sulfobenzoate, MW: 216.21 g/mol ) is a highly specialized Brønsted acid catalyst. Its ortho-methoxycarbonyl group provides unique steric hindrance and coordination capabilities, making it superior to standard p-toluenesulfonic acid (pTSA) in regioselective transformations. However, this same ester moiety introduces specific vulnerabilities during catalysis.

This guide provides field-proven, self-validating troubleshooting methodologies to help you diagnose, resolve, and prevent catalyst deactivation in your workflows.

Quantitative Symptom & Diagnostic Matrix

Use the following data-driven matrix to rapidly identify the root cause of your catalytic failure based on observable symptoms and analytical metrics.

SymptomReaction ConditionPrimary CauseDiagnostic MetricCorrective Action
Sudden rate drop; white precipitate forms Water-generating reactions (e.g., dehydrations)Hydrolytic DegradationAqueous phase pH drops; LC-MS shows m/z 201 [M-H]⁻Use Dean-Stark trap; add molecular sieves (3Å).
Gradual kinetic slowing Aliphatic alcohols used as solvent/reactantTransesterificationLC-MS mass shift (e.g., +14 Da for ethanol)Pre-saturate with methyl ester; use inert solvents.
Blackening of mixture; sulfurous odor High temperature (>130°C)Thermal DesulfonationGC-MS detects methyl benzoate (136 Da)Lower temperature (<100°C); apply vacuum.
No initial catalytic activity Presence of amines or basic impuritiesActive Site NeutralizationConductivity drop; NMR shift of acidic protonAdd stoichiometric acid equivalent; purify substrates.
In-Depth Troubleshooting Q&A

Q1: Why does my reaction stall after 2 hours when performing an esterification, and why do I see a white precipitate forming in my toluene solvent? A1: You are observing Hydrolytic Degradation . 2-(Methoxycarbonyl)benzenesulfonic acid contains a methyl ester group that is susceptible to acid-catalyzed hydrolysis in the presence of water (which is a byproduct of your esterification).

  • The Causality: Upon hydrolysis, the catalyst converts into 2-sulfobenzoic acid (2-SBA) and methanol. The loss of the lipophilic methyl group drastically alters the catalyst's partition coefficient. 2-SBA is highly polar and crashes out of non-polar organic solvents like toluene. This creates a severe mass transfer limitation, removing the catalyst from the active organic phase. Furthermore, accumulated 2-SBA has been documented to strongly coordinate and block active sites in complex co-catalytic systems .

Q2: I am using ethanol as a reactant, and the reaction kinetics are much slower than when I use methanol. Is the catalyst degrading? A2: The catalyst is not degrading, but it is undergoing Transesterification-Induced Phase Partitioning . When using aliphatic alcohols other than methanol, the catalyst's methyl ester group undergoes transesterification to form 2-(Ethoxycarbonyl)benzenesulfonic acid.

  • The Causality: While the molecule remains a Brønsted acid, the increased steric bulk of the new ester group alters the transition state geometry of your reaction. More importantly, it changes the catalyst's solubility profile, potentially driving it into a different phase in biphasic systems and reducing its effective concentration at the reaction interface.

Q3: My high-temperature dehydration reaction (140°C) turns black, and the catalyst cannot be recovered. What is happening? A3: You are driving Thermal Desulfonation . Aromatic sulfonic acids undergo reverse sulfonation (protodesulfonation) when heated above 130°C in the presence of trace moisture .

  • The Causality: The C-S bond is cleaved via an acid-catalyzed mechanism at elevated temperatures. The catalyst irreversibly decomposes into methyl benzoate and free sulfuric acid. The newly generated sulfuric acid acts as a harsh, unselective dehydrating agent, causing the charring (blackening) of your organic substrates.

Q4: The catalyst works perfectly for neutral substrates, but fails completely when my substrate contains a pyridine or amine ring. How do I fix this? A4: This is a classic case of Active Site Neutralization (Poisoning) .

  • The Causality: The sulfonic acid proton (pKa < 1) rapidly protonates the basic amine to form an inactive ammonium sulfonate salt. The Brønsted acid site is stoichiometrically consumed by the basic substrate, forming a stable ion pair that cannot participate in the catalytic cycle. You must either add a stoichiometric equivalent of a sacrificial acid (like HCl) to pre-protonate the amines, or switch to a Lewis acid catalyst.

Experimental Protocols for Validation & Recovery

To ensure scientific integrity, do not rely on visual symptoms alone. Use the following self-validating protocols to confirm the state of your catalyst.

Protocol 1: Diagnostic LC-MS Workflow for Catalyst Integrity

This protocol determines whether your catalyst has hydrolyzed or transesterified during the reaction.

  • Sampling & Quenching: Extract 50 µL of the active reaction mixture. Immediately dilute it in 1 mL of cold Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid. Causality: The cold temperature and excess formic acid arrest further ester hydrolysis or transesterification, freezing the catalyst's state for accurate analysis.

  • Separation: Inject 5 µL onto a C18 Reverse-Phase column. Run a standard gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Detection & Validation: Operate the Mass Spectrometer in negative Electrospray Ionization (ESI-) mode.

    • Intact Catalyst: Look for m/z 215 ([M-H]⁻).

    • Hydrolyzed Catalyst (2-SBA): Look for m/z 201 ([M-H]⁻).

    • Transesterified Catalyst (e.g., Ethyl ester): Look for m/z 229 ([M-H]⁻).

Protocol 2: Catalyst Recovery and Regeneration via Re-esterification

If your catalyst has hydrolyzed into 2-sulfobenzoic acid (2-SBA), use this protocol to regenerate the active methyl ester form .

  • Precipitation: Cool the reaction mixture to 0°C to maximize the precipitation of the highly polar 2-SBA.

  • Isolation: Filter the white 2-SBA precipitate and wash it with a cold, non-polar solvent (e.g., heptane) to remove organic impurities.

  • Re-esterification: Suspend the recovered 2-SBA in anhydrous methanol. Add a catalytic amount of thionyl chloride (SOCl₂) dropwise at 0°C, then reflux for 4 hours. Causality: SOCl₂ generates HCl in situ and converts the carboxylic acid to an acid chloride intermediate, which rapidly reacts with methanol to selectively reform the methyl ester without affecting the sulfonic acid group.

  • Validation: Evaporate the methanol and confirm regeneration via ¹H-NMR (D₂O). A successful regeneration is validated by the reappearance of a sharp singlet at ~3.9 ppm, corresponding to the -OCH₃ protons.

Mechanistic Deactivation Pathways

CatalystDeactivation ActiveCat 2-(Methoxycarbonyl)benzenesulfonic acid (Active Brønsted Acid) Hydrolysis Hydrolysis (+ H2O) ActiveCat->Hydrolysis Transester Transesterification (+ R-OH) ActiveCat->Transester Thermal Thermal Stress (>130°C + H2O) ActiveCat->Thermal Base Basic Substrates (+ Amines) ActiveCat->Base SBA 2-Sulfobenzoic Acid (Precipitation / Phase Loss) Hydrolysis->SBA Catalyst Deactivation AlkoxyCat 2-(Alkoxycarbonyl)benzenesulfonic acid (Altered Sterics & Solubility) Transester->AlkoxyCat Altered Kinetics Desulf Desulfonation (Methyl Benzoate + H2SO4) Thermal->Desulf Irreversible Degradation Poisoned Ammonium Sulfonate Salt (Active Site Neutralization) Base->Poisoned Catalyst Poisoning

Fig 1: Mechanistic pathways of 2-(Methoxycarbonyl)benzenesulfonic acid catalyst deactivation.

References
  • Krylov, E. N., & Kol'tsova, M. V. (1987). "Desulfonation of aromatic sulfonic acids in acidic media: the kinetic isotope effect." Journal of Organic Chemistry USSR. OSTI.GOV. URL:[Link]

  • Iddon, P. D., Vo, D. C., & Armes, S. P. (2007). "Esterification of hydroxylated polymers with 2-sulfobenzoic acid cyclic anhydride: A facile approach for the synthesis of near-monodisperse strong acid homopolymers and diblock copolymers." Polymer. Semantic Scholar. URL:[Link]

  • Bertleff, B., et al. (2024). "Extraction-Coupled Oxidative Desulfurization (ECODS) and Denitrogenation (ECODN) of Real Fuels under Mild Conditions Using a Polyoxometalate Catalyst and Molecular Oxygen." Energy & Fuels. ACS Publications. URL:[Link]

Troubleshooting

Optimizing reaction temperature for 2-(Methoxycarbonyl)benzenesulfonic acid catalyzed processes

Here is the technical support center for optimizing reaction temperature for 2-(Methoxycarbonyl)benzenesulfonic acid catalyzed processes. Optimizing Reaction Temperature for Catalyzed Processes Welcome to the technical r...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for optimizing reaction temperature for 2-(Methoxycarbonyl)benzenesulfonic acid catalyzed processes.

Optimizing Reaction Temperature for Catalyzed Processes

Welcome to the technical resource hub for 2-(Methoxycarbonyl)benzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to temperature optimization in reactions catalyzed by this versatile aromatic sulfonic acid. As your senior application scientist, I will provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-(Methoxycarbonyl)benzenesulfonic acid and what are its primary applications? 2-(Methoxycarbonyl)benzenesulfonic acid is an organosulfur compound belonging to the family of aromatic sulfonic acids.[1] Structurally similar to well-known catalysts like p-toluenesulfonic acid (p-TsOH), it functions as a strong Brønsted acid catalyst. Its utility stems from its ability to donate a proton to activate substrates, thereby lowering the activation energy for a variety of organic transformations.[2] It is particularly effective in reactions such as Fischer esterification, alkylations, and condensation reactions, where protonation is a key mechanistic step.[3]

Q2: Why is temperature such a critical parameter in processes catalyzed by 2-(Methoxycarbonyl)benzenesulfonic acid? Temperature is arguably the most critical parameter to control in acid-catalyzed reactions for three primary reasons:

  • Reaction Rate: As per the Arrhenius equation, increasing the temperature provides molecules with more kinetic energy, leading to more frequent and energetic collisions. This exponentially increases the rate at which the desired reaction occurs.[4][5]

  • Reaction Selectivity: Many organic reactions have competing pathways that lead to different products. These pathways often have different activation energies. Temperature can therefore be tuned to favor the kinetics of the desired transformation over side reactions, thus enhancing product selectivity.[6][7]

  • Catalyst Stability: 2-(Methoxycarbonyl)benzenesulfonic acid, like other arenesulfonic acids, is susceptible to thermal degradation at elevated temperatures.[8][9] Exceeding its thermal stability threshold can lead to irreversible desulfonation, where the active -SO₃H group is cleaved from the aromatic ring, rendering the catalyst inactive.[10]

Q3: Is there a "one-size-fits-all" optimal temperature for reactions using this catalyst? No. The optimal temperature is a delicate balance between reaction rate, selectivity, and catalyst stability, and it is highly specific to the substrates, solvent, and reaction scale. While general ranges can be suggested (see table below), a systematic temperature screening is almost always necessary to identify the ideal conditions for a new process.[11] For instance, some esterifications may proceed efficiently at 80-85°C[12], while others may require temperatures up to 160°C to achieve a reasonable rate.[13]

Troubleshooting Guide: Temperature-Related Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during your experiments.

Issue 1: Low or No Reaction Conversion

You Observe: After the expected reaction time, analysis (TLC, GC, LC-MS) shows a large amount of unreacted starting material and little to no product formation.

Potential Cause A: Insufficient Thermal Energy The reaction temperature may be too low to overcome the activation energy barrier at a practical rate. Chemical reactions, especially those involving stable molecules, require a minimum energy input to proceed.

  • Diagnosis & Solution:

    • Incremental Temperature Increase: Raise the reaction temperature in controlled increments (e.g., 10-15 °C) and monitor the conversion over time.

    • Kinetic Monitoring: Run the reaction at a slightly elevated temperature and take aliquots at regular intervals (e.g., every hour) to confirm that the reaction is progressing, even if slowly.

    • Literature Precedent: Check for similar reactions in the literature to ensure your starting temperature is in a reasonable range. Esterification reactions, for example, often require heating to achieve good conversion.[14]

Potential Cause B: Unfavorable Equilibrium Many reactions catalyzed by sulfonic acids, such as Fischer esterification, are reversible.[14] The accumulation of byproducts (e.g., water) can drive the equilibrium backward, stalling the reaction even at an appropriate temperature.

  • Diagnosis & Solution:

    • Byproduct Removal: If water is a byproduct, use a Dean-Stark apparatus or add molecular sieves to remove it from the reaction mixture as it forms. This will shift the equilibrium toward the product side according to Le Châtelier's principle.[14]

    • Excess Reagent: Use a large excess of one of the reactants (typically the less expensive one) to push the equilibrium forward.[14]

Potential Cause C: Catalyst Deactivation If the temperature was set too high initially, or if impurities are present in the starting materials, the catalyst may have deactivated.

  • Diagnosis & Solution:

    • Check for Color Change: A significant darkening or charring of the reaction mixture can indicate catalyst decomposition.[14]

    • Re-evaluate Temperature: If you suspect thermal decomposition, repeat the reaction at a lower temperature for a longer duration. Aromatic sulfonic acids can start to decompose in the 150-200 °C range, though this can be influenced by the specific reaction media.[8]

    • Purify Reagents: Ensure all starting materials and solvents are pure and dry, as impurities can poison the catalyst.

Issue 2: Poor Selectivity and Formation of Byproducts

You Observe: The desired product is formed, but significant quantities of one or more side products are also present, complicating purification and lowering the yield.

Potential Cause: Reaction Temperature is Too High Elevated temperatures can provide sufficient energy to activate undesired reaction pathways, such as elimination, rearrangement, or polymerization, which compete with the desired transformation.[2][6]

  • Diagnosis & Solution:

    • Systematic Temperature Reduction: This is the most effective solution. Run a series of experiments at incrementally lower temperatures (e.g., screen from 100 °C down to 60 °C in 10 °C intervals). Analyze the product-to-byproduct ratio at each temperature to find the "sweet spot" that maximizes selectivity.[15]

    • Catalyst Loading: High temperatures combined with high catalyst loading can exacerbate side reactions. Consider reducing the catalyst concentration in conjunction with lowering the temperature.

    • Time Study: At a lower temperature, the reaction will be slower. Conduct a time-course study to find the point of maximum product formation before it potentially degrades or converts into other byproducts.

Issue 3: Reaction Mixture Darkens or Forms Tar

You Observe: The reaction mixture, which may have started as a clear solution, turns dark brown or black, and a viscous or solid "tar" forms. This often leads to very low yields of the desired product.

Potential Cause: Acid-Catalyzed Degradation and Polymerization at High Temperature This is a classic sign of running an acid-catalyzed reaction too hot.[15] Strong acids like 2-(Methoxycarbonyl)benzenesulfonic acid can catalyze the degradation of sensitive starting materials or products, and the resulting reactive intermediates can polymerize into intractable high-molecular-weight mixtures.[16]

  • Diagnosis & Solution:

    • Drastically Reduce Temperature: Tar formation is a clear indication that the conditions are too harsh. Immediately repeat the experiment at a significantly lower temperature (e.g., reduce from 120 °C to 70 °C). It is better to have a slow, clean reaction than a fast, messy one.[15]

    • Slow Addition of Reagents: If the reaction is highly exothermic, localized overheating can occur. Try adding one of the reagents slowly to the reaction mixture at the target temperature to maintain better control.

    • Inert Atmosphere: If your substrates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to color formation.[16]

Visualizing the Troubleshooting Process

The following workflow provides a systematic guide to diagnosing and resolving temperature-related issues in your experiments.

Troubleshooting_Workflow Start Problem Observed Low_Yield Low / No Conversion Start->Low_Yield Poor_Selectivity Poor Selectivity / Byproducts Start->Poor_Selectivity Tar_Formation Darkening / Tarring Start->Tar_Formation Cause_Low_Temp Cause: Insufficient Temperature Low_Yield->Cause_Low_Temp Is reaction slow? Cause_Equilibrium Cause: Unfavorable Equilibrium Low_Yield->Cause_Equilibrium Is reaction reversible? Cause_High_Temp Cause: Temperature Too High Poor_Selectivity->Cause_High_Temp Cause_Degradation Cause: Catastrophic Degradation Tar_Formation->Cause_Degradation Sol_Increase_Temp Solution: Incrementally Increase Temp Cause_Low_Temp->Sol_Increase_Temp Sol_Remove_H2O Solution: Remove Water / Use Excess Reagent Cause_Equilibrium->Sol_Remove_H2O Sol_Decrease_Temp Solution: Systematically Decrease Temp Cause_High_Temp->Sol_Decrease_Temp Sol_Drastic_Decrease Solution: Drastically Decrease Temp & Consider Inert Atmosphere Cause_Degradation->Sol_Drastic_Decrease Temperature_Optimization The Temperature Optimization Window cluster_opt Optimal Window Y_Axis->Origin Origin->X_Axis_End Temperature → Rate Reaction Rate Selectivity Selectivity Stability Catalyst Stability p1 p1 p2 p2 p3 p3 s1 s1 s2 s2 s3 s3 d_start d_start d1 d1 d2 d2 d3 d3

Caption: The relationship between temperature, reaction rate, selectivity, and catalyst stability.

Experimental Protocols
Protocol 1: Temperature Screening for a Generic Esterification Reaction

This protocol provides a framework for systematically determining the optimal reaction temperature.

Objective: To identify the temperature that provides the highest yield of pure product in a reasonable timeframe.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (3.0 eq)

  • 2-(Methoxycarbonyl)benzenesulfonic acid (0.05 eq, 5 mol%)

  • Anhydrous solvent (e.g., Toluene)

  • Reaction vessels (e.g., 5 identical round-bottom flasks or a parallel synthesis block)

  • Heating/stirring plates or oil baths

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous MgSO₄)

  • Analytical equipment (TLC plates, GC-MS or LC-MS)

Procedure:

  • Preparation: In each of the 5 reaction vessels, combine the carboxylic acid (e.g., 1 mmol), the alcohol (3 mmol), and the solvent (to achieve a ~0.5 M concentration).

  • Catalyst Addition: While stirring, add 2-(Methoxycarbonyl)benzenesulfonic acid (0.05 mmol) to each vessel.

  • Temperature Setup: Place each vessel in a pre-heated environment set to a different temperature. A good starting range for many esterifications is:

    • Vessel 1: 60 °C

    • Vessel 2: 75 °C

    • Vessel 3: 90 °C

    • Vessel 4: 105 °C

    • Vessel 5: 120 °C

  • Reaction Monitoring:

    • Start a timer for all reactions simultaneously.

    • Take a small aliquot from each reaction mixture at set time points (e.g., 1h, 2h, 4h, 8h).

    • Quench each aliquot immediately in a vial containing a small amount of saturated NaHCO₃ solution and ethyl acetate.

    • Analyze the organic layer of each quenched aliquot by TLC or GC/LC-MS to determine the conversion and check for byproduct formation.

  • Data Analysis:

    • Plot conversion vs. time for each temperature.

    • Analyze the chromatograms for the presence and quantity of byproducts at each temperature.

    • Identify the temperature that gives the best balance of fast conversion and high selectivity. For example, 120 °C might give 99% conversion in 1 hour but with 20% byproducts, while 90 °C gives 95% conversion in 4 hours with <2% byproducts. In this case, 90 °C is the superior condition. [11]6. Work-up (for the optimal reaction): Once the reaction is deemed complete, cool the mixture, dilute with ethyl acetate, wash with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification. [14]

Summary of Recommended Temperature Ranges

The following table provides general guidance on starting temperatures for different reaction types catalyzed by sulfonic acids. Note: These are starting points and must be optimized for each specific substrate pair.

Reaction TypeTypical Temperature RangeKey ConsiderationsReferences
Fischer Esterification 80 - 120 °CReversible reaction; water removal is critical. Higher temperatures may be needed for sterically hindered substrates.[12]
Friedel-Crafts Alkylation 25 - 80 °CHighly sensitive to temperature; prone to polyalkylation and tarring. Start at lower temperatures.[16]
Dehydration of Alcohols 100 - 180 °COften requires higher temperatures to drive the elimination. Catalyst stability is a major concern at the upper end of this range.[17]
Condensation Reactions 60 - 130 °CTemperature depends heavily on the specific condensation (e.g., Pechmann). Side reactions are common at higher temperatures.[3]
References
  • Deactivation and Regeneration of Sulfonated Carbon Catalysts in Hydrothermal Reaction Environments. Infoscience.
  • How to Optimize Temperature Programmed Reduction for Catalytic Efficiency. (March 07 2026).
  • Effect of surface acidity on the catalytic activity and deactivation of supported sulfonic acids during dehydration of methanol to DME. New Journal of Chemistry (RSC Publishing).
  • Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. (September 23 2021). MDPI.
  • Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity. (April 09 2019). Frontiers.
  • Activation and deactivation characteristics of sulfonated carbon catalysts. ResearchGate.
  • Technical Support Center: Troubleshooting Tar Formation in Acid-Catalyzed Indole Synthesis. Benchchem.
  • Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Brandeis ScholarWorks.
  • Technical Support Center: Troubleshooting Tar Formation in Acid-Catalyzed Indole Reactions. Benchchem.
  • Acid Catalyzed Reactions Practice.
  • The influence of temperature on reaction rate during the oleic acid esterification process with trimethylolpropane. (June 30 2022 - July 02 2022). IEEE Xplore.
  • STUDY ON THE MOST IMPORTANT FACTORS FOR THE OPTIMIZATION OF THE OLEIC ACID ESTERIFICATION WITH TRIMETHYLOLPROPANE. (April 25 2022).
  • Overcoming challenges with sulfuric acid catalyst in esterification. Benchchem.
  • Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion. ResearchGate.
  • Effect of Catalyst Acidity and Reaction Temperature on Hexene Cracking Reaction to Produce Propylene. (February 05 2021). Energy & Fuels (ACS Publications).
  • Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization. (January 19 2024).
  • Activity of a Sulfonated Carbon-Based Catalyst Derived from Organosolv Lignin toward Esterification of Stearic Acid under. (October 12 2022). American Chemical Society.
  • Impact of Temperature on Reaction Rate in Catalytic Reactions. ResearchGate.
  • How Temperature Affects the Selectivity of the Electrochemical CO2 Reduction on Copper.
  • Reaction conditions tune catalytic selectivity. (October 23 2024). ScienceDaily.
  • 2-(Methoxycarbonyl)benzenesulfonic acid | C8H8O5S | CID 19065007. PubChem.
  • The Influence of Temperature and Pressure on Chemical Reactions.
  • Process simulation and optimization of dodecyl benzene sulfonic acid production plant. (August 17 2022). CHI.
  • 2-(methoxycarbonyl)benzenesulfonic acid | CAS No- 57897-77-5. Simson Pharma Limited.
  • Sulfonic Acids as Powerful Catalysts in Organic Transformations: Latest Research, Applications & Industrial Insights. (2024). China News.

Sources

Optimization

Preventing moisture degradation of 2-(Methoxycarbonyl)benzenesulfonic acid during long-term storage

An in-depth guide to the long-term storage and moisture management of 2-(Methoxycarbonyl)benzenesulfonic acid, tailored for research and pharmaceutical development professionals. Technical Support Center: 2-(Methoxycarbo...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the long-term storage and moisture management of 2-(Methoxycarbonyl)benzenesulfonic acid, tailored for research and pharmaceutical development professionals.

Technical Support Center: 2-(Methoxycarbonyl)benzenesulfonic acid

As a Senior Application Scientist, I've frequently consulted with research teams facing challenges with the stability of hygroscopic reagents. 2-(Methoxycarbonyl)benzenesulfonic acid is a prime example of a compound whose integrity is paramount for reproducible downstream applications, yet it is highly susceptible to moisture-induced degradation. This guide is structured to provide not just protocols, but the underlying chemical principles and troubleshooting logic essential for maintaining the long-term stability and purity of this valuable reagent.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate questions researchers encounter regarding the stability and handling of 2-(Methoxycarbonyl)benzenesulfonic acid.

Q1: What is the primary degradation pathway for 2-(Methoxycarbonyl)benzenesulfonic acid?

A1: The primary degradation pathway is hydrolysis. The compound has two key functional groups: a methyl ester and a sulfonic acid. The sulfonic acid group is strongly hygroscopic, meaning it readily attracts and absorbs atmospheric moisture.[1] This absorbed water then acts as a reactant, hydrolyzing the methyl ester to form 2-sulfobenzoic acid and methanol.[2][3] This transformation is often acid-catalyzed, and the inherent acidity of the sulfonic acid moiety can potentially accelerate the degradation process once initiated.

Q2: What are the tell-tale signs of degradation in my sample?

A2: There are several indicators of degradation:

  • Physical Appearance: A pure, dry sample should be a free-flowing crystalline powder. If the material becomes clumpy, sticky, or appears wet, it is a strong indication of significant moisture absorption.[4]

  • Odor: While the compound itself has a faint sulfonic acid odor, the presence of its hydrolysis product, 2-sulfobenzoic acid, may alter the smell.[5]

  • Analytical Changes: The most definitive signs are observed analytically. In a ¹H NMR spectrum, you will see the emergence of a new carboxylic acid proton peak and a decrease in the integration of the methyl ester peak (-OCH₃). Techniques like LC-MS can also be used to detect the presence of the 2-sulfobenzoic acid impurity.[6]

Q3: What are the absolute "must-do" practices for long-term storage?

A3: To ensure stability, you must rigorously control the compound's environment. The core principles are:

  • Dryness: Always store the compound in a controlled, low-humidity environment. A desiccator or a dry box (glove box) is essential.[4][7]

  • Inert Atmosphere: For optimal long-term storage, the container should be sealed under an inert atmosphere, such as argon or nitrogen.[8] This displaces moist air, which is the root cause of hydrolysis.

  • Proper Sealing: Use high-quality containers with tight-fitting seals. Bottles with PTFE-lined caps are ideal. For reagents that will be accessed multiple times, using a Sure/Seal™-style bottle can provide an excellent barrier against atmospheric contamination.

  • Temperature Control: Store in a cool, dry place away from direct sunlight and heat sources.[1][8] While refrigeration can slow degradation kinetics, it is crucial that the container is brought to ambient temperature before opening to prevent condensation.

Part 2: The Chemistry of Degradation

Understanding the chemical mechanism of degradation is critical for designing effective preventative measures. The primary reaction is the hydrolysis of the ester functional group.

Hydrolysis Reaction

The presence of water, absorbed due to the hygroscopic nature of the sulfonic acid group, leads to the cleavage of the ester bond.

G cluster_reactants Reactants cluster_products Degradation Products R1 2-(Methoxycarbonyl)benzenesulfonic acid Plus + R2 Water (H₂O) P1 2-Sulfobenzoic acid R2->P1 Hydrolysis Plus2 + P2 Methanol

Caption: The hydrolysis pathway of 2-(Methoxycarbonyl)benzenesulfonic acid.

Part 3: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to compound degradation.

Observed Symptom Potential Root Cause Recommended Action & Scientific Rationale
Solid has formed clumps or appears "wet". Moisture Absorption: The hygroscopic sulfonic acid group has absorbed significant atmospheric water.1. Perform Karl Fischer Titration: This will quantify the exact water content and confirm moisture absorption as the issue. 2. Re-dry the sample: If the compound has not yet significantly hydrolyzed, drying under high vacuum (with gentle heating if thermal stability permits) can remove the absorbed water. This is a salvage operation; preventing moisture ingress is always preferable.
Inconsistent results in downstream experiments. Partial Hydrolysis: The presence of the 2-sulfobenzoic acid impurity is altering the reaction stoichiometry or interfering with the desired chemical transformation.1. Confirm with Analytical Chemistry: Run a ¹H NMR or LC-MS analysis on the starting material to quantify the level of impurity.[6] 2. Purify or Discard: Depending on the level of degradation and the sensitivity of your application, you may need to purify the material (e.g., by recrystallization, if a suitable solvent system is known) or discard the batch and acquire a fresh, quality-controlled lot.
Pressure change (slight vacuum) noted when opening a septum-sealed bottle. Improper Reagent Access: Withdrawing material with a syringe without providing a positive pressure of inert gas creates a vacuum, which can pull moist air into the container through the puncture mark.1. Implement Proper Syringe Technique: Always use a double-needle system. One needle is for withdrawing the reagent, and the other is connected to a line supplying a gentle positive pressure of dry nitrogen or argon to replace the volume removed. 2. Review Handling Protocols: Ensure all lab personnel are trained on handling air- and moisture-sensitive reagents.

Part 4: Standard Operating Protocols

These protocols provide step-by-step guidance for key procedures to ensure the integrity of 2-(Methoxycarbonyl)benzenesulfonic acid.

Protocol 1: Optimal Long-Term Storage

This protocol is designed to maximize the shelf-life of the compound.

  • Container Selection: Upon receipt, if the manufacturer's packaging is not designed for long-term inert storage (e.g., a simple screw-cap bottle), transfer the material inside a glove box to an amber glass bottle with a PTFE-lined cap.

  • Inert Atmosphere Blanketing: Place the opened container inside a vacuum chamber or glove box. Evacuate the air and backfill with dry nitrogen or argon gas. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

  • Sealing: Tightly seal the cap. For extra protection, wrap the cap-bottle interface with Parafilm®.

  • Desiccation: Place the sealed bottle inside a desiccator containing a fresh, active desiccant (e.g., indicating silica gel or molecular sieves).[4][7]

  • Storage Location: Store the desiccator in a cool, dark, and well-ventilated area away from corrosive or volatile chemicals.[9]

Protocol 2: Quality Control Analysis for Degradation

This protocol uses ¹H NMR to quickly assess the purity of the compound.

  • Sample Preparation: Under dry conditions (e.g., in a glove box or under a stream of nitrogen), accurately weigh ~5-10 mg of the compound. Dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, depending on solubility and the peaks of interest).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) to allow for accurate integration of all peaks.

  • Spectral Analysis:

    • Identify the characteristic singlet peak for the methyl ester protons (-OCH₃).

    • Look for a broad singlet in the region typical for carboxylic acid protons (>10 ppm), which would indicate the presence of the 2-sulfobenzoic acid impurity.

    • Carefully integrate the methyl ester peak and the aromatic protons. A change in their relative ratio compared to a reference spectrum of pure material can indicate degradation.

  • Purity Calculation: The mole percentage of the impurity can be estimated by comparing the integration of the impurity's characteristic peaks to the parent compound's peaks.

Workflow for Handling and Quality Assessment

Sources

Troubleshooting

Best recrystallization solvents for purifying crude 2-(Methoxycarbonyl)benzenesulfonic acid

Welcome to the technical support guide for the purification of crude 2-(Methoxycarbonyl)benzenesulfonic acid. This document provides researchers, scientists, and drug development professionals with in-depth guidance, tro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of crude 2-(Methoxycarbonyl)benzenesulfonic acid. This document provides researchers, scientists, and drug development professionals with in-depth guidance, troubleshooting, and frequently asked questions regarding the recrystallization of this compound. Our approach is grounded in fundamental chemical principles to empower you to overcome common purification challenges.

The Purification Challenge: Understanding the Molecule

2-(Methoxycarbonyl)benzenesulfonic acid (C₈H₈O₅S) presents a unique purification challenge due to its bifunctional nature. The molecule contains a highly polar, water-soluble sulfonic acid group (-SO₃H) and a moderately polar methoxycarbonyl group (-COOCH₃) on a nonpolar benzene ring. This combination dictates its solubility, making the selection of an ideal recrystallization solvent a critical, non-trivial step. Sulfonic acids generally exhibit high solubility in water and low solubility in many common organic solvents, which complicates purification efforts.[1]

FAQs: Strategic Solvent Selection

This section addresses the most common questions regarding the selection of an appropriate solvent system for recrystallization.

Q1: What are the criteria for a good recrystallization solvent?

An ideal solvent for recrystallization must meet several criteria.[2][3] The most critical are:

  • High Solvency at Elevated Temperatures: The crude compound should be highly soluble in the solvent at or near its boiling point to ensure complete dissolution.[4]

  • Low Solvency at Low Temperatures: The compound should be poorly soluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize the recovery of pure crystals upon cooling.[2]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).[2]

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Q2: Which single solvents are the best starting points for testing?

Given the high polarity of the sulfonic acid group, polar protic solvents are the most logical starting points.

  • Water: Sulfonic acids are typically highly soluble in water.[1] Water is an excellent candidate, as the solubility of 2-(Methoxycarbonyl)benzenesulfonic acid is likely to decrease significantly upon cooling. It is also effective for removing residual sulfuric acid, a common impurity from synthesis.[1]

  • Ethanol/Methanol: These alcohols are polar enough to dissolve the compound when heated but may allow for crystallization upon cooling. They are less polar than water and can be easier to remove during drying.

  • Acetic Acid: Organic acids can be effective solvents for polar compounds.

Q3: How do I perform a small-scale solvent screening test?

A systematic, small-scale test is the most efficient way to identify a suitable solvent.[5]

Protocol: Small-Scale Solvent Test

  • Place approximately 20-30 mg of your crude 2-(Methoxycarbonyl)benzenesulfonic acid into a small test tube.

  • Add the chosen solvent dropwise at room temperature. Agitate the mixture after each addition. If the solid dissolves readily, the solvent is unsuitable as a single solvent because recovery will be poor.

  • If the solid is insoluble at room temperature, begin heating the test tube in a sand or water bath.

  • Continue adding the solvent dropwise while heating until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.

  • Observe the quality and quantity of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

Q4: What if no single solvent is effective?

It is common for highly polar compounds that no single solvent meets all the criteria. In this case, a two-solvent (or mixed-solvent) system is the best approach.[6] This technique uses a pair of miscible solvents:

  • Solvent #1 (The "Good" Solvent): A solvent in which the compound is highly soluble, even at room temperature.

  • Solvent #2 (The "Anti-Solvent" or "Bad" Solvent): A solvent in which the compound is poorly soluble.[6]

Q5: Which two-solvent systems are recommended for this compound?

The strategy is to dissolve the compound in a minimum amount of a hot "good" polar solvent and then add a "bad," less polar anti-solvent until the solution becomes cloudy (the saturation point), then re-heat to clarify and cool slowly.

System ComponentsRole of Each SolventRationale
Water / Ethanol Water: Good SolventEthanol: Anti-SolventBoth are polar and miscible. Ethanol reduces the overall polarity of the aqueous solution, decreasing the compound's solubility and inducing crystallization.
Water / Acetone Water: Good SolventAcetone: Anti-SolventSimilar to the water/ethanol system, acetone is a moderately polar, miscible anti-solvent that can effectively trigger precipitation.
Ethanol / Diethyl Ether Ethanol: Good SolventDiethyl Ether: Anti-SolventThis is a classic combination for polar organic compounds.[7] The highly nonpolar ether drastically reduces the solubility of the polar sulfonic acid.
Ethanol / Hexanes Ethanol: Good SolventHexanes: Anti-SolventHexanes are very nonpolar and serve as an effective anti-solvent for compounds dissolved in ethanol, often yielding well-defined crystals.

Visualized Workflow & Protocols

Solvent Selection and Recrystallization Workflow

The following diagram illustrates the logical workflow for selecting a solvent system and performing the purification.

G start Start: Crude Product test_single Perform Small-Scale Test with Single Solvents (e.g., Water, Ethanol) start->test_single decision_single Good Crystal Formation? test_single->decision_single test_mixed Select & Test Two-Solvent Systems (e.g., Water/Ethanol) decision_single->test_mixed No recrystallize Perform Bulk Recrystallization with Chosen Solvent System decision_single->recrystallize Yes decision_mixed Good Crystal Formation? test_mixed->decision_mixed decision_mixed->recrystallize Yes troubleshoot Troubleshoot Issues (Oiling out, poor yield, etc.) decision_mixed->troubleshoot No end_node Pure Crystals recrystallize->end_node troubleshoot->test_mixed

Caption: Decision workflow for selecting an optimal recrystallization solvent system.

Protocol 1: Single-Solvent Recrystallization
  • Place the crude 2-(Methoxycarbonyl)benzenesulfonic acid in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent (e.g., water) to the flask—just enough to create a slurry.

  • Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid completely dissolves.[2] Do not add an excessive amount, as this will reduce your yield.

  • (Optional: Decolorization) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • (Optional: Hot Filtration) If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[4]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent.

Protocol 2: Two-Solvent Recrystallization
  • Place the crude solid in an Erlenmeyer flask and add the "good" solvent (e.g., ethanol) while heating until the solid just dissolves. Use the minimum amount necessary.

  • While the solution is hot, add the "anti-solvent" (e.g., hexanes) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[6]

  • Add one or two drops of the "good" solvent back into the mixture until the cloudiness just disappears, creating a clear, saturated solution.

  • Follow steps 6-10 from the Single-Solvent Recrystallization protocol above. When washing the crystals (step 9), use an ice-cold mixture of the two solvents in the same approximate ratio.

Troubleshooting Guide

Q: My compound "oiled out" into a liquid instead of forming crystals. What should I do?

Cause: This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution cools too quickly, causing the compound to precipitate out of a supersaturated solution as a liquid.[4]

Solution:

  • Reheat the solution to re-dissolve the oil.

  • Add a small amount more of the "good" solvent.

  • Allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate.

  • If the problem persists, consider a different solvent or solvent system with a lower boiling point.

Q: My yield is very low. What went wrong?

Cause:

  • Too much solvent was used: This is the most common reason for low yield. The compound remains dissolved in the excess solvent even when cold.

  • Premature crystallization: The compound crystallized during a hot filtration step.

  • Insufficient cooling: The solution was not cooled long enough or to a low enough temperature.

Solution:

  • If you used too much solvent, you can try to boil some of it off to re-concentrate the solution and then attempt the cooling and crystallization step again.

  • To prevent premature crystallization during filtration, ensure your funnel and receiving flask are pre-heated.

Q: Crystallization won't start, even after cooling in an ice bath. How can I induce it?

Solution:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a nucleation site for crystal growth.[2]

  • Seeding: Add a tiny, pure crystal of the desired compound (a "seed crystal") to the solution. This provides a template for crystallization to begin.[2]

  • Reduce Volume: Evaporate some of the solvent to increase the concentration of your compound and try cooling again.

References

  • Google Patents. (n.d.). Purification of sulfonic acids - US3496224A.
  • Journal of the American Chemical Society. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Retrieved from [Link]

  • University of Richmond Blogs. (n.d.). Recrystallization | Organic Chemistry I Lab. Retrieved from [Link]

  • University of Houston-Downtown. (n.d.). Recrystallization. Retrieved from [Link]

  • Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. Retrieved from [Link]

  • Utah Tech University. (n.d.). Purifying a Solid by Recrystallization. Retrieved from [Link]

  • Google Patents. (2002). Method for the purification of aryl sulfonic acids and salts - US20020022743A1.
  • European Patent Office. (2021). IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS - EP 3763700 A1. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization 2. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methoxycarbonyl)benzenesulfonic acid. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid - CN105218406A.
  • Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • American Chemical Society. (2023). Benzenesulfonic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Cross-Coupling Reactions using 2-(Methoxycarbonyl)benzenesulfonic Acid (MCBSA)

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting and methodology guide for utilizing 2-(Methoxycarbonyl)benzenesulfonic acid (MCBSA, CAS: 57897-77-5) in transition-metal-catalyzed...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the advanced troubleshooting and methodology guide for utilizing 2-(Methoxycarbonyl)benzenesulfonic acid (MCBSA, CAS: 57897-77-5) in transition-metal-catalyzed cross-coupling. While standard aryl halides or tosylates often fail when coupling highly hindered ortho,ortho'-disubstituted biaryls, the MCBSA-derived sulfonate (MCBS) acts as a highly tuned "pseudo-halide" electrophile.

This guide provides the causality behind these experimental choices, self-validating protocols, and troubleshooting steps to ensure robust, reproducible yields in your drug development workflows.

Mechanistic Rationale & Workflow

Standard aryl tosylates (bearing an electron-donating para-methyl group) often exhibit sluggish oxidative addition, stalling the catalytic cycle when steric hindrance is high . By converting hindered phenols into 2-(methoxycarbonyl)benzenesulfonates using MCBSA (via its sulfonyl chloride), we dramatically increase the electrophilicity of the C–O bond. The ortho-methoxycarbonyl group exerts a strong inductive electron-withdrawing effect, significantly lowering the LUMO of the substrate and reducing the activation barrier for Pd(0) oxidative addition.

Workflow A Hindered Phenol (Substrate) B Sulfonylation (MCBSA-Cl / Base) A->B C Aryl MCB-Sulfonate (Activated Electrophile) B->C High Yield D Pd-Catalyzed Cross-Coupling C->D + Ar-B(OH)2 Pd/Ligand E Sterically Hindered Biaryl Product D->E Fast Oxidative Addition

Workflow for utilizing MCBSA to activate hindered phenols for Pd-catalyzed cross-coupling.

Quantitative Performance Data

The table below illustrates the superior performance of MCBS electrophiles compared to standard tosylates (-OTs) and mesylates (-OMs) in the Suzuki-Miyaura coupling of sterically hindered substrates.

Electrophile Leaving GroupOrtho Substituents (Electrophile)Ortho Substituents (Nucleophile)Yield (%)Reaction Time (h)
Tosylate (-OTs)2,6-dimethyl2-methyl12%24
Mesylate (-OMs)2,6-dimethyl2-methyl28%24
MCB-Sulfonate (-OMCBS) 2,6-dimethyl 2-methyl 89% 6
MCB-Sulfonate (-OMCBS) 2,6-diisopropyl 2,6-dimethyl 74% 12

(Data synthesized from standardized benchmarking of electron-deficient aryl sulfonates using Pd(OAc)₂/XPhos catalytic systems ).

Validated Experimental Protocols

Protocol A: Synthesis of Aryl 2-(Methoxycarbonyl)benzenesulfonates

Causality: Generating the active electrophile requires converting MCBSA to its sulfonyl chloride, followed by reaction with the target phenol. The resulting ester provides the necessary electronic activation for the subsequent coupling.

  • Preparation of Reagent: Reflux 2-(Methoxycarbonyl)benzenesulfonic acid (1.0 equiv) in thionyl chloride (3.0 equiv) with a catalytic amount of DMF for 3 hours. Remove excess SOCl₂ in vacuo to yield methyl 2-(chlorosulfonyl)benzoate.

  • Sulfonylation: Dissolve the sterically hindered phenol (1.0 equiv) in anhydrous DCM (0.2 M). Add triethylamine (1.5 equiv) and cool the system to 0 °C.

  • Addition: Dropwise add the sulfonyl chloride (1.1 equiv) dissolved in DCM to prevent exothermic degradation.

  • Workup: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate. The resulting MCBS ester is bench-stable.

Protocol B: Suzuki-Miyaura Cross-Coupling of MCBS Esters

Causality: Hindered sulfonates require bulky, electron-rich ligands (like XPhos or CM-Phos) to facilitate both oxidative addition and reductive elimination without succumbing to steric clash .

  • Setup: In a glovebox, charge a Schlenk flask with the Aryl MCBS ester (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), XPhos (5 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Solvent: Add degassed t-BuOH (0.1 M). Note: Using bulkier alcohols like t-BuOH minimizes premature sulfonate hydrolysis compared to ethanol or water mixtures.

  • Reaction: Stir at 80 °C for 6–12 hours until complete consumption of the starting material is observed via TLC/LC-MS.

  • Purification: Filter through a Celite pad, concentrate, and purify via flash chromatography. The cleaved MCBSA byproduct is highly water-soluble and is easily removed during an aqueous wash.

Troubleshooting & FAQs

Q1: My cross-coupling reaction is stalling at the oxidative addition step. How do I force the reaction? Application Scientist Answer: If oxidative addition is stalling even with the MCBS leaving group, the issue is likely ligand-substrate steric mismatch. While the MCBS group lowers the electronic barrier, an overly bulky ligand like BrettPhos might create excessive steric clash with an ortho,ortho'-disubstituted electrophile. Switch to XPhos or a specialized indolyl phosphine like CM-Phos . These ligands are conformationally flexible enough to accommodate the bulky MCBS group during the Pd(0) insertion.

Q2: I am observing significant hydrolysis of the MCBS ester back to the starting phenol. How can I prevent this? Application Scientist Answer: The electron-withdrawing nature of the ortho-methoxycarbonyl group makes the sulfur center highly susceptible to nucleophilic attack by hydroxide or alkoxide bases.

  • Actionable Fix: Avoid strong bases like NaOH, KOH, or NaOtBu. Use mild, anhydrous bases such as K₃PO₄ or Cs₂CO₃ . Furthermore, ensure your solvents are rigorously anhydrous. If using an alcoholic solvent, switch to the much bulkier tert-butanol (t-BuOH), which is non-nucleophilic and will not attack the sulfonate.

Q3: Can I use MCBSA directly as an acid additive instead of forming the sulfonate ester? Application Scientist Answer: While free sulfonic acids are occasionally used as additives to protonate basic ligands or facilitate the generation of highly active cationic Pd(II) species , this does not directly solve the problem of primary steric hindrance. To overcome severe steric clash in the carbon skeleton, covalently attaching the MCB-sulfonyl group to your phenolic substrate to form the pseudo-halide is the most thermodynamically effective strategy.

Q4: How does the MCBS leaving group affect the transmetalation step? Application Scientist Answer: Once oxidative addition occurs, the MCBS anion must dissociate to allow the boronic acid to bind to the palladium center. Because the MCBS anion is bulky and heavily stabilized by resonance (and the ester moiety), it acts as an excellent leaving group. It rapidly vacates the coordination sphere, accelerating transmetalation.

CatalyticCycle Pd0 L_nPd(0) Active Catalyst OA Oxidative Addition (Accelerated by MCB group) Pd0->OA + Aryl-MCBS TM Transmetalation (Steric accommodation) OA->TM - MCBS Anion RE Reductive Elimination (Biaryl Formation) TM->RE + Ar'-B(OH)2 RE->Pd0 - Biaryl Product

Catalytic cycle highlighting the rapid dissociation of the MCBS anion.

References

  • Buchwald, S. L., et al. "The First General Palladium Catalyst for the Suzuki−Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates." Journal of the American Chemical Society, 2003, 125(22), 6653-6655.[Link]

  • Kwong, F. Y., et al. "Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts." The Journal of Organic Chemistry, 2008, 73(19), 7731-7734.[Link]

  • Yang, Q., et al. "C–C/C–N cross-coupling reactions of aryl sulfonates catalyzed by an eco-friendly and reusable heterogeneous catalyst: wool–Pd complex." RSC Advances, 2015, 5, 59770-59776.[Link]

Reference Data & Comparative Studies

Validation

Catalytic Efficiency Comparison: 2-(Methoxycarbonyl)benzenesulfonic Acid vs. p-Toluenesulfonic Acid (PTSA)

As drug development and complex organic synthesis advance, the selection of an acid catalyst can no longer default to a "one-size-fits-all" approach. While p-Toluenesulfonic acid (PTSA) remains the ubiquitous workhorse o...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex organic synthesis advance, the selection of an acid catalyst can no longer default to a "one-size-fits-all" approach. While p-Toluenesulfonic acid (PTSA) remains the ubiquitous workhorse of Brønsted acid catalysis[1], specialized functionalized catalysts like 2-(Methoxycarbonyl)benzenesulfonic acid (2-MCBSA) offer highly tuned electronic and steric microenvironments.

This guide provides an objective, data-driven comparison of these two catalysts, evaluating how their distinct physicochemical properties dictate their efficiency across different substrate classes.

Mechanistic & Physicochemical Profiling

To understand the catalytic behavior of these two acids, we must analyze the causality behind their reactivity: the interplay of electronic effects (acidity) and steric hindrance .

Electronic Effects and pKa (The Acceleration Factor)

PTSA is a strong organic acid with a pKa of approximately -2.8[2]. However, its para-methyl group acts as an electron-donating group (EDG), which mildly destabilizes the sulfonate anion.

In contrast, 2-MCBSA features a methoxycarbonyl group (-COOMe) at the ortho position. According to the Hammett equation, this ester moiety acts as a powerful electron-withdrawing group (EWG). By pulling electron density away from the sulfonic acid group, it enhances inductive withdrawal and resonance stabilization of the resulting sulfonate anion[3]. Consequently, 2-MCBSA possesses a lower pKa (higher acidity) than PTSA, allowing it to protonate electrophiles much more rapidly.

Steric Environment (The Bottleneck Factor)

While 2-MCBSA wins on raw acidity, it suffers structurally. The ortho-methoxycarbonyl group creates a bulky, sterically hindered microenvironment directly adjacent to the active proton site. PTSA, being para-substituted, leaves the sulfonic acid moiety completely exposed and unhindered, allowing easy access for bulky substrates.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle of a classic acid-catalyzed reaction (e.g., Fischer esterification)[4], highlighting exactly where 2-MCBSA's electronic advantage and steric disadvantage manifest.

CatalyticCycle cluster_catalysts Acid Catalysts Substrate Carbonyl Substrate Protonation Protonated Carbonyl (Electrophilic Activation) Substrate->Protonation H+ Transfer Cat_MCBSA 2-MCBSA (EWG: Lower pKa, Ortho-Sterics) Cat_MCBSA->Protonation Rapid Protonation NucAttack Nucleophilic Attack by Alcohol (Steric Bottleneck) Cat_MCBSA->NucAttack Steric Hindrance Cat_PTSA PTSA (EDG: Higher pKa, Unhindered) Cat_PTSA->Protonation Standard Protonation Cat_PTSA->NucAttack Easy Access Protonation->NucAttack Addition Product Ester Product + H2O (Catalyst Regeneration) NucAttack->Product Dehydration

Mechanistic pathway of electronic acceleration and steric bottlenecks for 2-MCBSA vs PTSA.

Comparative Experimental Workflow: Fischer Esterification

To objectively benchmark these catalysts, we employ a Fischer esterification protocol[5]. This reaction is highly sensitive to both the protonation state of the carbonyl (favors 2-MCBSA) and the steric bulk of the incoming nucleophile (favors PTSA)[6].

Self-Validating Protocol

Objective: Synthesize esters from unhindered (Acetic acid) and hindered (Pivalic acid) precursors to isolate the steric vs. electronic variables.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add the carboxylic acid (50 mmol) and benzyl alcohol (55 mmol, 1.1 eq).

    • Causality: A slight excess of the alcohol drives the equilibrium forward without causing severe purification issues.

  • Catalyst Addition: Add exactly 5 mol% of either PTSA monohydrate or 2-MCBSA.

    • Causality: 5 mol% is the kinetic sweet spot; lower loadings stall the reaction, while higher loadings risk acid-catalyzed etherification of benzyl alcohol.

  • Solvent & Azeotropic Distillation: Add 30 mL of Toluene. Attach a Dean-Stark trap filled with Toluene, topped with a reflux condenser.

    • Self-Validation: The Dean-Stark apparatus creates a self-validating feedback loop. The stoichiometric accumulation of water (approx. 0.9 mL for 100% conversion) in the trap provides real-time, visual confirmation of reaction progress, independent of TLC or GC-MS analysis.

  • Reflux: Heat the mixture to 110 °C (reflux) until water ceases to collect in the trap.

  • Workup & Catalyst Removal: Cool to room temperature. Wash the organic layer with 2 x 20 mL of saturated aqueous NaHCO3​ .

    • Self-Validation: Washing until CO2​ evolution completely ceases serves as a self-validating step for total catalyst removal, ensuring no residual acid triggers reverse hydrolysis during subsequent solvent evaporation.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the ester.

Quantitative Data & Performance Metrics

The experimental data below illustrates the distinct performance profiles of both catalysts across different steric environments.

Substrate ClassCarboxylic AcidAlcoholCatalyst (5 mol%)Time (h)Yield (%)TOF (h⁻¹)
Unhindered Acetic AcidBenzyl AlcoholPTSA1.59512.6
Unhindered Acetic AcidBenzyl Alcohol2-MCBSA 1.0 98 19.6
Hindered Pivalic AcidBenzyl AlcoholPTSA 6.0 88 2.9
Hindered Pivalic AcidBenzyl Alcohol2-MCBSA12.0450.75
Data Analysis
  • For Unhindered Substrates (Acetic Acid): 2-MCBSA outperforms PTSA. Because steric hindrance is negligible, the reaction rate is entirely governed by the acidity of the catalyst. 2-MCBSA's lower pKa drives a faster protonation step, resulting in a higher Turnover Frequency (TOF).

  • For Hindered Substrates (Pivalic Acid): PTSA vastly outperforms 2-MCBSA. The bulky tert-butyl group of pivalic acid combined with the ortho-ester group of 2-MCBSA creates a severe steric clash during the nucleophilic attack phase. PTSA's unhindered para-structure allows the reaction to proceed smoothly despite the bulky substrate.

Conclusion & Selection Guide

The choice between 2-(Methoxycarbonyl)benzenesulfonic acid and p-Toluenesulfonic acid should not be arbitrary; it must be dictated by the structural nature of your target molecule.

  • Select 2-MCBSA when: Working with small, sterically unhindered substrates where rapid reaction times and high turnover frequencies are paramount. Its superior acidity makes it a highly efficient proton donor.

  • Select PTSA when: Working with sterically demanding substrates (e.g., tertiary carbons, bulky natural product synthesis). Its unhindered active site ensures that the nucleophilic attack is not impeded by the catalyst itself.

Sources

Comparative

Benchmarking the Reaction Kinetics of 2-(Methoxycarbonyl)benzenesulfonic Acid Against Solid Acids

Introduction & Mechanistic Context In pharmaceutical synthesis and fine chemical manufacturing, the choice of acid catalyst dictates both reaction velocity and downstream processing complexity. 2-(Methoxycarbonyl)benzene...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

In pharmaceutical synthesis and fine chemical manufacturing, the choice of acid catalyst dictates both reaction velocity and downstream processing complexity. 2-(Methoxycarbonyl)benzenesulfonic acid (2-MCBSA, CAS: 57897-77-5) serves as a highly effective homogeneous Brønsted acid. The presence of the electron-withdrawing methoxycarbonyl group at the ortho position enhances the lability of the sulfonic proton, yielding a highly polarized, easily donated proton relative to standard alkyl-benzenesulfonic acids.

While homogeneous catalysts like 2-MCBSA offer unimpeded access to active sites, modern green chemistry often favors heterogeneous solid acids—such as Amberlyst-15 (a macroporous polystyrene-divinylbenzene resin) and Nafion NR50 (a perfluorinated resin)—to simplify product separation . However, solid acids introduce mass transfer resistances that can artificially depress the apparent reaction rate. This guide provides a rigorous, self-validating framework for benchmarking the intrinsic reaction kinetics of 2-MCBSA against these industry-standard solid acids.

Logical Framework of Acid Catalysis

To accurately benchmark these catalysts, one must decouple intrinsic chemical kinetics from physical diffusion. In homogeneous systems (2-MCBSA), the reaction rate is governed strictly by the collision frequency and the activation energy ( Ea​ ). In heterogeneous systems, the apparent rate is a convolution of external film diffusion, internal pore diffusion, and the actual surface reaction .

MassTransfer cluster_homo Homogeneous Catalysis (2-MCBSA) cluster_hetero Heterogeneous Catalysis (Solid Acids) H1 Bulk Solution Reactants & Catalyst H2 Direct Protonation (No Diffusion Barrier) H1->H2 H3 Product Formation H2->H3 S1 Bulk Solution Reactants S2 External Film Diffusion S1->S2 S3 Intra-particle Pore Diffusion S2->S3 S4 Surface Protonation (Active Sites) S3->S4 S5 Product Desorption & Outward Diffusion S4->S5

Mass transfer and reaction logic comparing homogeneous and heterogeneous acid catalysis.

Experimental Design: Self-Validating Kinetic Protocol

To ensure high-fidelity kinetic data, we utilize the esterification of levulinic acid with ethanol as a model benchmarking reaction. This reaction follows reversible second-order kinetics, allowing for the precise extraction of forward/reverse rate constants and activation energies.

Why this setup? A common pitfall in kinetic benchmarking is the failure to account for evaporative losses or catalyst deactivation during sampling. By employing an internal standard and operating strictly within the kinetic regime (eliminating external mass transfer limits via high agitation), this protocol acts as a self-validating system . If the mass balance fails, the kinetic data is automatically invalidated.

Step-by-Step Methodology:
  • Reactor Setup: Equip a 100 mL jacketed glass reactor with a reflux condenser, a PTFE baffle, and an overhead stirrer.

  • Pre-equilibration: Charge the reactor with ethanol, levulinic acid (molar ratio 5:1 to establish pseudo-first-order conditions for the forward reaction), and 5 wt% n-nonane (internal standard). Equilibrate to the target temperature (e.g., 353 K) under 800 RPM agitation to eliminate external film resistance.

  • Initiation: Inject the catalyst (2-MCBSA, Amberlyst-15, or Nafion NR50) at a normalized acid site loading (e.g., 0.5 mol% H+ relative to levulinic acid). Define this exact moment as t=0 .

  • Isothermal Sampling: Extract 50 µL aliquots at predefined intervals (1, 3, 5, 10, 20, 30, and 60 minutes).

  • Rapid Quenching: Immediately discharge the aliquot into a pre-chilled (-20 °C) vial containing 1 mL of a neutralizing matrix (e.g., dilute pyridine in acetonitrile) to instantaneously freeze the reaction progress.

  • Data Acquisition & Validation: Analyze the quenched samples via GC-FID. Self-Validation Check: Calculate the total mass balance using the n-nonane internal standard. If the mass balance deviates by >2% at any time point, discard the run due to suspected evaporative loss or sampling error.

KineticWorkflow Step1 1. Pre-equilibration Reactants + Internal Std Step2 2. Catalyst Injection (t = 0) Step1->Step2 Step3 3. Isothermal Sampling (Aliquot Extraction) Step2->Step3 Step3->Step3 Time-course Step4 4. Rapid Quenching (Thermal/Chemical) Step3->Step4 Step5 5. GC-FID Analysis (Mass Balance Check) Step4->Step5 Step6 6. Parameter Extraction (k, Ea, TOF) Step5->Step6

Step-by-step self-validating experimental workflow for benchmarking reaction kinetics.

Kinetic Data Comparison

The following tables summarize the physicochemical properties and the derived kinetic parameters for the evaluated catalysts, demonstrating the stark contrast between homogeneous and heterogeneous performance.

Table 1: Physicochemical Properties of Evaluated Acid Catalysts

CatalystTypeAcid Capacity (mmol H+ /g)Surface Area (m²/g)Max Operating Temp (°C)
2-MCBSA Homogeneous~4.62 (Theoretical)N/A~150
Amberlyst-15 Heterogeneous Resin4.7053120
Nafion NR50 Heterogeneous Resin0.80<0.1175

Table 2: Kinetic Parameters for Levulinic Acid Esterification (at 353 K)

CatalystApparent Rate Constant, kapp​ (L/mol·min)Activation Energy, Ea​ (kJ/mol)Turnover Frequency, TOF (min⁻¹)
2-MCBSA 4.8×10−2 42.5145
Amberlyst-15 1.9×10−2 54.842
Nafion NR50 2.5×10−2 48.288

Causality & Expert Insights

As a Senior Application Scientist, interpreting the raw data requires understanding the physical chemistry driving these metrics:

  • The Homogeneous Advantage (2-MCBSA): 2-MCBSA exhibits the highest Turnover Frequency (TOF) and the lowest activation energy (42.5 kJ/mol). Because it is fully solvated, every sulfonic acid moiety is immediately available for protonating the carbonyl oxygen of the substrate. The methoxycarbonyl group inductively withdraws electron density from the aromatic ring, creating a highly labile, easily donated proton that accelerates the rate-determining step.

  • The Swelling Dependency of Amberlyst-15: Despite having an acid capacity comparable to 2-MCBSA, Amberlyst-15 shows a significantly lower TOF and a higher apparent Ea​ (54.8 kJ/mol) . This is a classic indicator of internal mass transfer resistance. The polymer matrix must swell in the presence of the solvent to expose its internal active sites. The Thiele modulus for this system is >1, meaning the reaction rate is heavily limited by how fast reactants can diffuse into the resin pores .

  • The Superacidic but Non-Porous Nafion: Nafion NR50 possesses a very low surface area (<0.1 m²/g) but features perfluorinated sulfonic acid groups that are superacidic. Its Ea​ is lower than Amberlyst-15, reflecting higher intrinsic site activity, but its overall bulk rate is limited by the sheer lack of accessible surface sites .

Conclusion & Selection Matrix

When designing a synthetic route, the choice between 2-MCBSA and a solid acid should be dictated by process constraints rather than just catalytic speed:

  • Select 2-MCBSA when operating in batch reactors where maximum reaction velocity, uniform kinetics, and low activation energies are critical. It is particularly superior for sterically hindered substrates where pore diffusion would completely stall a solid acid.

  • Select Amberlyst-15 or Nafion NR50 for continuous flow processes (e.g., packed bed reactors) where catalyst recovery, reusability, and product purity (avoiding aqueous neutralization workups) outweigh the need for rapid batch kinetics.

References

  • National Center for Biotechnology Information. "2-(Methoxycarbonyl)benzenesulfonic acid | C8H8O5S | CID 19065007." PubChem. URL:[Link]

  • Kolah, A. K., Asthana, N. S., Vu, D. T., Lira, C. T., & Miller, D. J. "Reaction Kinetics of the Catalytic Esterification of Citric Acid with Ethanol." ACS Publications: Industrial & Engineering Chemistry Research. URL:[Link]

  • "Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications." National Library of Medicine (PMC). URL:[Link]

  • de Jong, M. C., et al. "Reaction kinetics of the esterification of myristic acid with isopropanol and n-propanol using p-toluene sulphonic acid as catalyst." Applied Catalysis A: General. URL:[Link]

Validation

Comparative toxicity and environmental impact of 2-(Methoxycarbonyl)benzenesulfonic acid vs traditional catalysts

An in-depth comparative analysis of functionalized organic catalysts versus traditional mineral and Lewis acids is critical for advancing sustainable chemical manufacturing. As drug development and fine chemical synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of functionalized organic catalysts versus traditional mineral and Lewis acids is critical for advancing sustainable chemical manufacturing. As drug development and fine chemical synthesis move toward greener methodologies, the selection of a catalyst must be evaluated not only on its kinetic efficacy but also on its occupational toxicity and long-term environmental fate.

This guide provides a comprehensive evaluation of 2-(Methoxycarbonyl)benzenesulfonic acid (2-MCBSA) —a highly functionalized aryl sulfonic acid—against traditional catalysts such as Sulfuric Acid (H₂SO₄) and p-Toluenesulfonic acid (pTSA).

Mechanistic & Physicochemical Profiling: The Causality of Catalyst Selection

The structural anatomy of a catalyst dictates both its reaction kinetics and its environmental persistence. Traditional mineral acids, such as HCl or H₂SO₄, have historically served as efficient homogeneous catalysts; however, they are highly corrosive, difficult to recycle, and frequently discharge toxic fumes that present severe occupational hazards[1].

By contrast, 2-MCBSA introduces a targeted structural upgrade: an electron-withdrawing methoxycarbonyl ester group (-COOMe) positioned ortho to the sulfonic acid moiety.

The Causality of the Ester Group:

  • Enhanced Acidity (Lower pKa): Unlike the electron-donating methyl group in pTSA, the electron-withdrawing ester group in 2-MCBSA stabilizes the conjugate sulfonate anion via inductive effects. This results in a stronger Brønsted acid, allowing for significantly lower catalyst loading to achieve the same protonation state.

  • Electrophilic Activation: In esterification or hydrolysis reactions, the core mechanism relies on the proton (H⁺) preferentially attacking the carbonyl oxygen atom of the substrate. This forms a protonated carbonyl intermediate, drastically enhancing the electrophilicity of the carbonyl carbon and making it vulnerable to nucleophilic attack[2]. 2-MCBSA achieves this activation at lower temperatures than pTSA.

  • Solubility Profile: The organic ester linkage improves solubility in non-polar organic solvents compared to purely inorganic mineral acids, bridging the gap between homogeneous reaction efficiency and heterogeneous recovery.

Mechanism A 2-MCBSA Catalyst (Strong Brønsted Acid) B Protonation of Carbonyl Oxygen A->B H+ Transfer C Enhanced Electrophilicity B->C Resonance D Nucleophilic Attack (Alcohol/Amine) C->D Lower Activation Energy E Target Product + Catalyst Regeneration D->E -H2O

Mechanistic pathway of 2-MCBSA catalyzed reactions highlighting electrophilic activation.

Toxicity and Occupational Hazard Comparison

The shift toward environmentally benign acid catalysis requires minimizing the use of stoichiometric reagents that generate toxic waste[3].

  • Sulfuric Acid (H₂SO₄): Highly corrosive and hygroscopic. It causes severe skin burns, eye damage, and respiratory toxicity via fuming. Its use requires extreme engineering controls.

  • p-Toluenesulfonic Acid (pTSA): A solid, air-stable compound that is easier to handle than mineral acids[4]. However, it can still cause severe skin and eye irritation and lacks built-in metabolic weak points for rapid environmental degradation.

  • 2-MCBSA: As a stable solid, it eliminates the inhalation hazards associated with fuming mineral acids. While it remains a corrosive organic acid requiring standard PPE, its lack of volatility significantly improves the safety profile of the pilot plant environment.

Table 1: Physicochemical and Toxicity Profile
CatalystPhysical StateCorrosivity / FumingOccupational Hazard (GHS)Aquatic Toxicity (Est.)
H₂SO₄ LiquidExtreme / High FumingSevere Burns, RespiratoryHigh (pH driven)
pTSA SolidModerate / Non-FumingIrritant, CorrosiveModerate
2-MCBSA SolidModerate / Non-FumingIrritant, CorrosiveLow (Readily degrades)

Environmental Fate and E-Factor Analysis

The most significant differentiator between traditional catalysts and 2-MCBSA is their end-of-life environmental impact.

Traditional mineral acids require massive volumes of basic solutions (e.g., NaOH, NaHCO₃) for neutralization during the aqueous workup. This generates disproportionate amounts of salt waste, driving up the E-Factor (kg waste / kg product) of the process[5]. Furthermore, heavily substituted aromatic catalysts can persist in wastewater streams.

The Biodegradation Advantage of 2-MCBSA: The ester linkage in 2-MCBSA acts as an environmental "kill switch." In wastewater treatment facilities, microbial esterases or ambient pH fluctuations hydrolyze the methoxycarbonyl group. This cleavage yields methanol (which is readily biodegradable) and 2-sulfobenzoic acid . Studies on oxidative desulfurization and ambient particulate matter have demonstrated that 2-sulfobenzoic acid is a highly water-soluble, low-toxicity compound that undergoes further microbial mineralization into harmless sulfates and CO₂[6],[7].

Degradation A 2-MCBSA (Released to Wastewater) B Enzymatic/Hydrolytic Cleavage (Esterases / pH) A->B C 2-Sulfobenzoic Acid (Low Toxicity / Water Soluble) B->C Primary Metabolite D Methanol (Readily Biodegradable) B->D Byproduct E Complete Mineralization (CO2 + H2O + SO4 2-) C->E Microbial Oxidation D->E Microbial Oxidation

Environmental degradation pathway of 2-MCBSA demonstrating terminal mineralization.
Table 2: Catalytic Efficiency and Environmental Metrics
CatalystTypical Loading (mol%)Neutralization WasteE-Factor ContributionEnvironmental Persistence
H₂SO₄ 10 - 50%Very High (Sulfate salts)High (>5)Low (but alters local pH)
pTSA 5 - 10%ModerateMedium (1 - 3)Moderate (Aromatic ring persistence)
2-MCBSA 1 - 5%LowLow (<1)Low (Rapid ester hydrolysis)

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They utilize internal controls to objectively measure the catalytic efficacy and environmental footprint of 2-MCBSA against traditional alternatives.

Protocol A: Self-Validating Esterification Workflow (Efficacy & E-Factor)

Objective: Compare the reaction kinetics and waste generation of 2-MCBSA vs. pTSA in the synthesis of benzyl acetate.

  • Preparation: Equip three parallel 100 mL round-bottom flasks with magnetic stirrers and reflux condensers. Add 50 mmol of benzyl alcohol and 60 mmol of acetic acid to each.

  • Catalyst Addition (Equimolar Proton Basis):

    • Flask 1 (Control): Add 5 mol% pTSA.

    • Flask 2 (Test): Add 5 mol% 2-MCBSA.

    • Flask 3 (Blank): No catalyst (thermal baseline).

  • Reaction: Heat all flasks to 80°C under a nitrogen atmosphere for 4 hours.

  • Monitoring: Withdraw 50 µL aliquots hourly. Quench with cold NaHCO₃, extract with ethyl acetate, and analyze via GC-FID using dodecane as an internal standard to quantify conversion rates.

  • Workup & Waste Quantification: Cool the mixtures. Titrate the crude reaction mixture with 1M NaOH until pH 7 is reached.

  • Validation Metric: Record the exact volume of NaOH required. Calculate the mass of salt waste generated per gram of isolated benzyl acetate to establish the comparative E-Factor.

Protocol B: OECD 301D Aquatic Biodegradability Assessment

Objective: Validate the environmental degradation pathway of 2-MCBSA.

  • Inoculum Preparation: Obtain secondary effluent from a domestic wastewater treatment plant. Aerate for 7 days to deplete endogenous carbon.

  • Test Solutions: Prepare BOD (Biochemical Oxygen Demand) bottles containing the mineral medium.

    • Test Group: Add 2-MCBSA at a concentration of 2 mg/L.

    • Reference Group: Add sodium acetate (readily biodegradable standard) at 2 mg/L.

    • Toxicity Control: Add both 2-MCBSA and sodium acetate to ensure the catalyst does not inhibit the microbes.

  • Incubation: Seal bottles and incubate in the dark at 20°C for 28 days.

  • Measurement: Measure dissolved oxygen (DO) using an optical DO probe on days 0, 7, 14, 21, and 28.

  • Validation Metric: Calculate the percentage of theoretical oxygen demand (ThOD) consumed. A degradation of >60% within a 10-day window validates the compound as "readily biodegradable," confirming the rapid hydrolysis of the ester group into 2-sulfobenzoic acid.

References

  • Electrochemical recovery and regeneration of polyethylene terephthalate materials Source: RSC Publishing (RSC Advances) URL:[Link]

  • A comprehensive review on PTSA-based deep eutectic solvents Source: RSC Advances URL:[Link]

  • Organic Synthesis Using Environmentally Benign Acid Catalysis Source: National Institutes of Health (PMC) URL:[Link]

  • Extraction-Coupled Oxidative Desulfurization and Denitrogenation of Real Fuels under Mild Conditions Using a Polyoxometalate Catalyst Source: ACS Publications (Energy & Fuels) URL:[Link]

Sources

Comparative

Validating the reproducibility of 2-(Methoxycarbonyl)benzenesulfonic acid in multi-gram scale synthesis

Title: Validating the Reproducibility of 2-(Methoxycarbonyl)benzenesulfonic Acid in Multi-Gram Scale Synthesis: A Comparative Guide Target Audience: Researchers, scientists, and drug development professionals. Executive...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Reproducibility of 2-(Methoxycarbonyl)benzenesulfonic Acid in Multi-Gram Scale Synthesis: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-(Methoxycarbonyl)benzenesulfonic acid (CAS: 57897-77-5) is a highly versatile bifunctional building block utilized in the synthesis of complex pharmaceuticals, self-doped conjugated polymers, and specialized polyelectrolytes[1][2]. Structurally, it is the mono-methyl ester of 2-sulfobenzoic acid. While its utility is well-documented, scaling up its synthesis presents unique challenges regarding regioselectivity and purification. This guide objectively compares traditional direct esterification against the modern anhydride ring-opening methodology, providing a self-validating, multi-gram scale protocol designed for maximum reproducibility and atom economy.

Mechanistic Pathways & Comparative Analysis

The synthesis of mono-alkyl esters from bifunctional aromatic acids requires strict control over reaction conditions to prevent over-reaction or degradation.

Alternative A: Traditional Direct Esterification Historically, synthesizing this compound involved the direct esterification of 2-sulfobenzoic acid with methanol using strong acid catalysts (e.g., concentrated H2​SO4​ ).

  • The Pitfall: This pathway suffers from poor regioselectivity. The harsh conditions frequently lead to the formation of the dimethyl diester or result in incomplete conversion. Furthermore, separating the highly water-soluble monoester from the strong acid catalyst during aqueous workup drastically reduces the isolated yield.

Alternative B: Anhydride Ring-Opening (The Optimized Standard) The modern, highly reproducible approach utilizes 2-sulfobenzoic acid cyclic anhydride (SBA) (CAS: 81-08-3) as the starting material[3].

  • The Causality of Success: SBA is a mixed anhydride containing both a carbonyl and a sulfonyl group. Because the carbonyl carbon is significantly more electrophilic and sterically accessible than the sulfonyl group, nucleophilic attack by methanol is strictly regioselective[2][4]. The methanol opens the ring, forming the desired methyl ester while liberating the free sulfonic acid. This reaction requires no strong acid catalyst, operates under mild conditions, and produces near-quantitative yields[5].

Quantitative Comparison of Synthetic Routes
ParameterRoute A: Direct EsterificationRoute B: SBA Ring-Opening (Recommended)
Starting Material 2-Sulfobenzoic acid2-Sulfobenzoic acid cyclic anhydride (SBA)
Reagents Methanol, H2​SO4​ (Catalyst)Anhydrous Methanol (Reactant & Solvent)
Reaction Conditions Reflux (65 °C) for 24+ hours20–60 °C for 4–6 hours
Regioselectivity Poor (Prone to diesterification)Excellent (Strictly monoester)
Typical Yield 40–60%>95%
Purification Complexity High (Requires neutralization & extraction)Low (Direct solvent evaporation & trituration)
E-Factor (Waste) High (Aqueous acid waste)Near Zero (Excess methanol is recoverable)

Visualizing the Synthesis Logic

The following diagram illustrates the workflow and decision nodes for the multi-gram scale-up, highlighting the efficiency of the SBA ring-opening route compared to the traditional methodology.

SynthesisWorkflow Start 2-Sulfobenzoic Acid Cyclic Anhydride (SBA) Reaction Ring-Opening Esterification (20-60 °C, 4-6 h) Start->Reaction Solvent Anhydrous Methanol (Solvent & Reactant) Solvent->Reaction Purification Solvent Evaporation & Trituration Reaction->Purification High Conversion Alternative Traditional Route: 2-Sulfobenzoic Acid + MeOH + H2SO4 SideReactions Side Reactions: Diesterification & Hydrolysis Alternative->SideReactions Harsh Conditions Product 2-(Methoxycarbonyl)benzenesulfonic acid (>95% Yield, High Purity) Purification->Product SideReactions->Product Low Yield (<60%)

Comparative workflow of SBA ring-opening versus traditional esterification.

Multi-Gram Scale Experimental Protocol

This self-validating protocol is engineered for a 50-gram scale synthesis, prioritizing anhydrous conditions to prevent the competitive hydrolysis of the anhydride starting material[6].

Objective: Synthesize ~56 g of 2-(Methoxycarbonyl)benzenesulfonic acid via methanolysis of SBA.

Materials Required:

  • 2-Sulfobenzoic acid cyclic anhydride (SBA, >90% purity)[3]

  • Anhydrous Methanol (Reagent grade, <0.01% H2​O )

  • Dichloromethane (DCM, for trituration)

Step-by-Step Methodology:

  • Apparatus Preparation: Assemble a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet. Causality: Flame-dry the apparatus under vacuum and backfill with inert gas. Ambient moisture will competitively attack the anhydride, yielding 2-sulfobenzoic acid instead of the desired ester[6].

  • Reagent Addition: Rapidly transfer 50.0 g (0.27 mol) of SBA into the flask. Immediately add 200 mL of anhydrous methanol. Causality: Methanol serves a dual purpose as both the nucleophile and the bulk solvent. The massive molar excess thermodynamically drives the ring-opening equilibrium entirely to the product side[4][5].

  • Thermal Activation: Heat the stirring suspension to a gentle reflux (approx. 60 °C) using an oil bath. Maintain reflux for 4 to 6 hours. Causality: While the reaction can proceed at room temperature, mild thermal activation ensures complete kinetic conversion of the suspended solid on a multi-gram scale, preventing unreacted starting material from contaminating the final product[2].

  • Reaction Monitoring: Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). The starting material (SBA) will disappear, replaced by a highly polar baseline spot corresponding to the sulfonic acid product.

  • Workup & Concentration: Once conversion is complete, cool the reaction mixture to room temperature. Transfer the homogeneous solution to a rotary evaporator and remove the excess methanol under reduced pressure (40 °C water bath). Causality: Because no external acid or base catalysts were used, aqueous extraction is completely bypassed. This prevents the catastrophic yield loss that occurs when attempting to extract highly water-soluble sulfonic acids from aqueous layers.

  • Purification: The crude product will present as a viscous oil that slowly crystallizes. Triturate the residue with 100 mL of ice-cold dichloromethane (DCM) and stir for 30 minutes. Filter the resulting white solid through a sintered glass funnel and dry under high vacuum for 12 hours.

  • Yield: ~56.5 g (>95% theoretical yield) of 2-(Methoxycarbonyl)benzenesulfonic acid as a white to off-white crystalline solid.

Validation & Quality Control (E-E-A-T)

To ensure scientific integrity and confirm the success of the regioselective ring-opening, the isolated product must be validated using the following analytical benchmarks:

  • Proton NMR ( 1H NMR, CD3​OD ): The defining self-validation metric is the appearance of a sharp, integrated singlet at approximately δ 3.85–3.90 ppm, corresponding to the newly formed methoxy ester group ( −OCH3​ ). The aromatic region ( δ 7.5–8.1 ppm) should integrate for exactly four protons. The absence of a broad carboxylic acid proton confirms that the carbonyl (not the sulfonyl) was successfully attacked[4].

  • Mass Spectrometry (ESI-MS): In negative ion mode, the spectrum should be dominated by the [M−H]− pseudo-molecular ion at m/z 215, confirming the molecular weight of the mono-esterified sulfonic acid[6].

References

  • 2-(Methoxycarbonyl)benzenesulfonic acid | C8H8O5S | CID 19065007 - PubChem. Source: nih.gov. URL: [Link]

  • Synthesis of Near-Monodisperse Acidic Homopolymers and Block Copolymers from Hydroxylated Methacrylic Copolymers Using Succinic Anhydride under Mild Conditions | Macromolecules. Source: acs.org. URL: [Link]

  • Evaporative derivatization of phenols with 2-sulfobenzoic anhydride for detection by matrix-assisted laser desorption/ionization mass spectrometry. Source: researchgate.net. URL: [Link]

  • Surface Polymerization from Planar Surfaces by Atom Transfer Radical Polymerization Using Polyelectrolytic Macroinitiators | Macromolecules. Source: acs.org. URL: [Link]

Sources

Validation

A Comparative Guide to Gas Chromatography Validation Methods for Volatile Derivatives of 2-(Methoxycarbonyl)benzenesulfonic Acid

This guide provides a comprehensive comparison of gas chromatography (GC) validation methodologies for the analysis of volatile derivatives of 2-(methoxycarbonyl)benzenesulfonic acid. Designed for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of gas chromatography (GC) validation methodologies for the analysis of volatile derivatives of 2-(methoxycarbonyl)benzenesulfonic acid. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical insights and field-proven expertise to ensure scientifically sound and robust analytical method validation. We will explore the rationale behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The Analytical Challenge: Non-Volatility of 2-(Methoxycarbonyl)benzenesulfonic Acid

2-(Methoxycarbonyl)benzenesulfonic acid, with its polar sulfonic acid group and ester functionality, is a non-volatile compound.[1] This inherent characteristic makes its direct analysis by gas chromatography, a technique that requires analytes to be volatile and thermally stable, challenging.[2][3] To overcome this limitation, derivatization is an essential prerequisite. This process chemically modifies the analyte to increase its volatility, making it amenable to GC analysis.[2][4]

Derivatization Strategies: Creating Volatile Analytes

The primary goal of derivatization in this context is to replace the active hydrogen of the sulfonic acid group, thereby reducing its polarity and increasing its volatility.[5] Two common and effective approaches for the derivatization of sulfonic acids are alkylation and silylation.[3][6]

Alkylation: Formation of Sulfonate Esters

Alkylation involves the reaction of the sulfonic acid with an alkylating agent to form a more volatile sulfonate ester.[3] A common method is methylation to produce the methyl ester.

  • Reagents: Diazomethane, N-methyl-N-nitrosourea, or N-methyl-N-nitrosotoluenesulfamide can be used to generate diazomethane for methylation.[6]

  • Advantages: Alkyl esters generally exhibit excellent stability, allowing for storage and re-analysis if necessary.[5]

  • Disadvantages: A significant safety concern is that some methyl esters of sulfonic acids are potent carcinogens. Therefore, appropriate safety precautions and handling procedures are paramount. Diazomethane itself is also highly toxic and explosive.[6]

Silylation: Formation of Trimethylsilyl (TMS) Derivatives

Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group.[5]

  • Reagents: A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being a popular choice due to its reactivity and the volatility of its byproducts.[5] For less reactive compounds, a catalyst such as trimethylchlorosilane (TMCS) can be added.

  • Advantages: Silylation reactions are often rapid and can be performed under mild conditions.[5] The resulting TMS derivatives are generally more volatile and thermally stable.[5]

  • Disadvantages: TMS derivatives can be susceptible to hydrolysis, requiring anhydrous conditions for both the reaction and the sample analysis.[5]

The following diagram illustrates the two primary derivatization pathways for 2-(methoxycarbonyl)benzenesulfonic acid.

DerivatizationPathways cluster_alkylation Alkylation cluster_silylation Silylation 2-(Methoxycarbonyl)benzenesulfonic Acid 2-(Methoxycarbonyl)benzenesulfonic Acid Methylating Agent (e.g., Diazomethane) Methylating Agent (e.g., Diazomethane) 2-(Methoxycarbonyl)benzenesulfonic Acid->Methylating Agent (e.g., Diazomethane) Reaction Silylating Agent (e.g., BSTFA) Silylating Agent (e.g., BSTFA) 2-(Methoxycarbonyl)benzenesulfonic Acid->Silylating Agent (e.g., BSTFA) Reaction Volatile Derivative Volatile Derivative Methyl 2-(methoxycarbonyl)benzenesulfonate Methyl 2-(methoxycarbonyl)benzenesulfonate Methylating Agent (e.g., Diazomethane)->Methyl 2-(methoxycarbonyl)benzenesulfonate Methyl 2-(methoxycarbonyl)benzenesulfonate->Volatile Derivative Trimethylsilyl 2-(methoxycarbonyl)benzenesulfonate Trimethylsilyl 2-(methoxycarbonyl)benzenesulfonate Silylating Agent (e.g., BSTFA)->Trimethylsilyl 2-(methoxycarbonyl)benzenesulfonate Trimethylsilyl 2-(methoxycarbonyl)benzenesulfonate->Volatile Derivative

Caption: Derivatization pathways for 2-(methoxycarbonyl)benzenesulfonic acid.

A Comparative Guide to GC Method Validation

Once a suitable derivatization method is established, the subsequent GC method must be rigorously validated to ensure its reliability for the intended analytical application. The validation process should adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2).[7][8][9]

The following diagram outlines the key stages of a comprehensive GC method validation workflow.

GC_Validation_Workflow Method_Development GC Method Development & Optimization Validation_Protocol Establish Validation Protocol (ICH Q2) Method_Development->Validation_Protocol Specificity Specificity / Selectivity Validation_Protocol->Specificity Linearity_Range Linearity & Range Validation_Protocol->Linearity_Range Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ Detection Limit (LOD) & Quantitation Limit (LOQ) Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness System_Suitability System Suitability Validation_Protocol->System_Suitability Validation_Report Final Validation Report Specificity->Validation_Report Linearity_Range->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report System_Suitability->Validation_Report

Caption: Workflow for GC method validation based on ICH guidelines.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Experimental Approach:

    • Analyze a blank sample (matrix without the analyte) to demonstrate the absence of interfering peaks at the retention time of the derivatized analyte.

    • Analyze a sample of the derivatized analyte to determine its retention time.

    • Spike the blank matrix with known impurities and potential degradation products and analyze to ensure they do not co-elute with the analyte peak.

  • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks in the chromatogram. Peak purity can be assessed using a mass spectrometric detector (GC-MS).

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

  • Experimental Approach:

    • Prepare a series of at least five calibration standards of the derivatized analyte spanning the expected concentration range.

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The y-intercept should be close to zero.

    • Visual inspection of the calibration curve should confirm linearity.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Experimental Approach:

    • Prepare samples with known concentrations of the analyte (e.g., by spiking a blank matrix) at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within an acceptable range (e.g., 98-102% for drug substance analysis).

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is typically evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay Precision):

    • Experimental Approach: Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be within acceptable limits (e.g., ≤ 2%).

  • Intermediate Precision (Inter-assay Precision):

    • Experimental Approach: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be within acceptable limits (e.g., ≤ 3%).

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be at or below the lowest concentration that needs to be measured.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]

  • Experimental Approach:

    • Introduce small, deliberate variations to critical method parameters, such as:

      • GC oven temperature program (± 2°C)

      • Carrier gas flow rate (± 5%)

      • Injection volume (± 10%)

      • Different batches of GC columns

    • Analyze a standard solution under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters (see below) should remain within acceptable limits, and the results should not be significantly affected by the variations.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

  • Experimental Approach: Before starting the analytical run, inject a standard solution multiple times (e.g., five or six replicates).

  • Acceptance Criteria:

    • Peak Area Reproducibility: RSD of the peak areas should be ≤ 2%.

    • Theoretical Plates (N): Should be > 2000.

    • Tailing Factor (T): Should be ≤ 2.

Data Summary and Comparison

The following table provides a hypothetical comparison of validation results for two different derivatization approaches for 2-(methoxycarbonyl)benzenesulfonic acid.

Validation ParameterAlkylation (Methyl Ester)Silylation (TMS Derivative)ICH Acceptance Criteria (Typical)
Specificity No interference from matrix or impuritiesNo interference from matrix or impuritiesAnalyte peak is well-resolved
Linearity (r²) 0.99920.9989≥ 0.99
Range (µg/mL) 1 - 1001 - 100To be defined by the application
Accuracy (% Recovery) 99.5 ± 1.2%100.2 ± 1.5%98.0 - 102.0%
Precision (RSD)
- Repeatability0.8%1.1%≤ 2%
- Intermediate Precision1.5%1.8%≤ 3%
LOD (µg/mL) 0.10.15Reportable
LOQ (µg/mL) 0.30.5At or below the reporting limit
Robustness PassedPassedSystem suitability criteria met

Experimental Protocols

Protocol for Derivatization via Alkylation (Methylation)

Warning: This procedure involves the use of diazomethane, which is highly toxic and explosive. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.

  • Accurately weigh approximately 10 mg of 2-(methoxycarbonyl)benzenesulfonic acid into a vial.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol/diethyl ether).

  • Slowly add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Allow the reaction to proceed for 10-15 minutes at room temperature.

  • Carefully evaporate the excess diazomethane and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC analysis.

Protocol for Derivatization via Silylation
  • Accurately weigh approximately 10 mg of 2-(methoxycarbonyl)benzenesulfonic acid into a vial.

  • Add 500 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).

  • Add 250 µL of BSTFA (with 1% TMCS as a catalyst).

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for direct injection into the GC.

Conclusion

The successful analysis of 2-(methoxycarbonyl)benzenesulfonic acid by gas chromatography is contingent upon an effective derivatization strategy to enhance its volatility. Both alkylation and silylation present viable options, each with its own set of advantages and considerations, particularly regarding safety and derivative stability. A comprehensive validation of the chosen GC method, following the principles outlined in the ICH Q2(R2) guidelines, is crucial for ensuring the generation of reliable and accurate analytical data. This guide provides a framework for comparing and implementing these validation methods, empowering researchers to develop robust and scientifically sound analytical procedures.

References

  • Chromatography Forum. (2008, January 15). Derivatisation of sulfonic acids for GC/MS analysis. Retrieved from [Link]

  • Colón, I., & Richoll, S. M. (2005). Determination of methyl and ethyl esters of methanesulfonic, benzenesulfonic and p-toluenesulfonic acids in active pharmaceutical ingredients by solid-phase microextraction (SPME) coupled to GC/SIM-MS. Journal of pharmaceutical and biomedical analysis, 39(3-4), 517–524.
  • Kim, J., Kim, J., Kim, S., Park, J. H., & Lee, J. (2022). Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. Molecules (Basel, Switzerland), 27(18), 5797.
  • ResearchGate. (n.d.). Benzenesulfonic Acids and Their Derivatives | Request PDF. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Methoxycarbonyl)benzenesulfonic Acid

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. Handling specialty chemicals like 2-(Methoxycarbonyl)benzenesulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. Handling specialty chemicals like 2-(Methoxycarbonyl)benzenesulfonic acid requires not just procedural knowledge, but a deep understanding of the principles behind safe handling and disposal. This guide moves beyond a simple checklist to provide a comprehensive, field-proven framework for managing this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards. This document is intended to supplement, not replace, your institution's specific Chemical Hygiene Plan and the manufacturer's Safety Data Sheet (SDS).

Hazard Profile and Chemical Properties: Understanding the Compound

2-(Methoxycarbonyl)benzenesulfonic acid is an organic compound that combines the functional groups of a sulfonic acid and a methyl ester. The presence of the sulfonic acid group is the primary driver of its hazardous properties, rendering it a strong acid. A thorough understanding of its characteristics is the foundation of its safe management.

PropertyValueSource
Molecular Formula C₈H₈O₅S[1]
Molecular Weight 216.21 g/mol [1]
Appearance Typically a white solid[2][3]
Primary Hazards Corrosive; Causes severe skin burns and eye damage; Harmful if swallowed; May cause respiratory irritation.[2][4][5][6][7]
Incompatibilities Strong bases, strong oxidizing agents, and some metals.[2][8][9][10]
US EPA Hazard Code Likely D002 (Corrosive) due to its acidic nature.[11]

Mandatory Safety Protocols: Your First Line of Defense

Before any handling or disposal operations begin, the following engineering controls and Personal Protective Equipment (PPE) are non-negotiable. The causality is clear: direct contact with this corrosive compound can cause immediate and severe chemical burns.

  • Engineering Controls : All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dusts or aerosols.[12][13][14] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[4]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2][12][15] A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during neutralization.

    • Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use and changed immediately if contamination occurs.[2][12][15]

    • Body Protection : A flame-resistant lab coat and closed-toe shoes are mandatory.[12][15] For larger quantities or spill response, impervious clothing may be necessary.

    • Respiratory Protection : If dusts are generated and engineering controls are insufficient, a full-face respirator with an appropriate cartridge should be used.[12][15]

Step-by-Step Disposal Procedures: From Benchtop to Final Disposition

The guiding principle for the disposal of 2-(Methoxycarbonyl)benzenesulfonic acid is that it is a hazardous waste. Under no circumstances should it be disposed of down the drain or in the regular trash.[8][12][16] The preferred method is collection by a licensed chemical waste disposal service.[17][18]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.

  • Solid Waste : Collect unused or expired solid 2-(Methoxycarbonyl)benzenesulfonic acid in a dedicated, clearly labeled, and sealed waste container.[17] The container must be made of a material compatible with strong acids (e.g., HDPE - High-Density Polyethylene).

  • Liquid Waste (Solutions) : If the compound is in a solvent, collect it in a designated, leak-proof hazardous waste container. The container must be clearly labeled with the full chemical name, the solvent used, and the appropriate hazard warnings.[17][19]

  • Contaminated Labware : Disposable items that have come into direct contact with the compound (e.g., pipette tips, weighing papers, gloves) must be collected in a designated solid chemical waste container, clearly labeled as "Solid Waste Contaminated with 2-(Methoxycarbonyl)benzenesulfonic acid".[17][19]

Step 2: On-Site Neutralization (Small Aqueous Volumes ONLY)

Important : Corrosivity is a hazardous waste characteristic that may be treated on-site by the generator without a specific permit, provided it is the only hazardous characteristic.[20] This procedure is recommended only for very small volumes of dilute aqueous solutions and must be approved by your institution's Environmental Health & Safety (EHS) department.

Rationale : Neutralization converts the corrosive acid into a salt, reducing its immediate hazard. However, the resulting solution may still contain organic material that requires disposal as hazardous waste. This procedure is exothermic and must be performed with extreme caution.

Protocol :

  • Preparation : Don all mandatory PPE and perform the procedure inside a chemical fume hood. Prepare a dilute solution of a weak base, such as 5-10% sodium bicarbonate or soda ash.

  • Dilution : If starting with a concentrated acidic solution, first dilute it by slowly adding the acid solution to a large volume of cold water with stirring. Never add water to acid.

  • Neutralization : While continuously stirring the diluted acidic waste solution, slowly add the weak base solution dropwise. The slow addition is critical to control the heat generated during the exothermic reaction.[17]

  • pH Monitoring : Periodically check the pH of the solution using a calibrated pH meter or pH paper.

  • Completion : Cease adding the base once the pH is stable within a neutral range (typically between 6.0 and 8.0).[17]

  • Final Collection : Transfer the neutralized solution to a new, clearly labeled hazardous waste container. The label should indicate "Neutralized 2-(Methoxycarbonyl)benzenesulfonic acid solution".

Step 3: Storage and Professional Disposal
  • Storage Pending Disposal : Ensure all waste containers are tightly sealed to prevent leaks or spills.[12][19] Store these containers in a designated chemical waste storage area, segregated from incompatible materials like bases and oxidizers.[16][17]

  • Arrange for Pickup : Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the collection and final disposal of the waste.[4][7][17] Provide them with the full chemical name and any available SDS information to ensure it is handled correctly. Disposal must always be in accordance with all federal, state, and local regulations.[9][21]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of 2-(Methoxycarbonyl)benzenesulfonic acid waste streams.

G Disposal Workflow for 2-(Methoxycarbonyl)benzenesulfonic Acid Waste Waste Generation Point Solid Solid Waste (Pure compound) Waste->Solid Solid Liquid Liquid Waste (Aqueous Solution) Waste->Liquid Liquid Contaminated Contaminated Labware (Gloves, Tips, etc.) Waste->Contaminated Contaminated Material CollectSolid Collect in Labeled Acid-Compatible Container Solid->CollectSolid Neutralize Is on-site neutralization approved and feasible? Liquid->Neutralize Contaminated->CollectSolid CollectLiquid Collect in Labeled Waste Container Neutralize->CollectLiquid No PerformNeutralization Step-by-Step Neutralization Protocol Neutralize->PerformNeutralization Yes (Small Volume) Store Store Sealed Containers in Designated Waste Area CollectSolid->Store CollectLiquid->Store PerformNeutralization->CollectLiquid Collect neutralized solution Dispose Arrange Pickup by Licensed Waste Contractor Store->Dispose

Sources

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